molecular formula C7H16N2 B1428965 N-methylazepan-4-amine CAS No. 1340207-11-5

N-methylazepan-4-amine

Numéro de catalogue: B1428965
Numéro CAS: 1340207-11-5
Poids moléculaire: 128.22 g/mol
Clé InChI: VXWXWODKHSGZQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methylazepan-4-amine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methylazepan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylazepan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-methylazepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-7-3-2-5-9-6-4-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWXWODKHSGZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Whitepaper: In Vitro Mechanism of Action and Pharmacological Profiling of N-Methylazepan-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neuroactive small molecules heavily relies on privileged structural motifs that can effectively navigate the central nervous system (CNS) while maintaining high target affinity. The N-methylazepan-4-amine scaffold—a seven-membered saturated heterocycle (azepane) coupled with a secondary methylamine—has emerged as a highly versatile pharmacophore. Due to its dual-basic nature and optimal lipophilicity, this scaffold is predominantly utilized in the design of[1] and [2].

This technical guide provides an in-depth analysis of the in vitro mechanism of action of N-methylazepan-4-amine derivatives, detailing their receptor pharmacology, intracellular signaling cascades, and the self-validating experimental workflows required to quantify their activity.

Primary Mechanism: Histamine H3 Receptor (H3R) Inverse Agonism

The human Histamine H3 receptor is a Gαi/o-coupled G-protein coupled receptor (GPCR) that functions primarily as a presynaptic auto- and heteroreceptor in the CNS. A defining characteristic of the H3R is its high level of constitutive activity —meaning it actively suppresses intracellular signaling even in the absence of endogenous histamine[3].

N-methylazepan-4-amine derivatives act as highly potent inverse agonists at this receptor. The protonated basic nitrogen of the azepane ring forms a critical salt bridge with the highly conserved Asp1143.32 residue in the transmembrane domain 3 (TM3) of the H3R, while the N-methylamine group extends into the accessory binding pocket, stabilizing the receptor in its inactive conformation[4].

Gαi/o-Coupled Signaling Modulation

By locking the H3R in an inactive state, the N-methylazepan-4-amine scaffold prevents the exchange of GDP for GTP on the Gαi/o subunit. This disinhibits Adenylyl Cyclase (AC), leading to a measurable accumulation of intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

H3R_Pathway Ligand N-methylazepan-4-amine (Inverse Agonist) Receptor Histamine H3 Receptor (Constitutively Active) Ligand->Receptor Binds & Inactivates GProtein Gαi/o Protein (Inhibited) Receptor->GProtein Blocks Activation AC Adenylyl Cyclase (Disinhibited) GProtein->AC Removes Inhibition cAMP cAMP Accumulation (Increased) AC->cAMP Synthesizes

Figure 1: H3R inverse agonism by N-methylazepan-4-amine, leading to cAMP elevation.

Secondary Mechanism: NMDA Receptor (GluN2B) Allosteric Modulation

Beyond GPCRs, diamine structures like N-methylazepan-4-amine exhibit affinity for ionotropic glutamate receptors, specifically the NMDA receptor. The spatial arrangement of the two basic nitrogen atoms mimics endogenous polyamines (e.g., spermine, spermidine). These derivatives bind to the allosteric polyamine site located on the N-terminal domain of the GluN2B subunit [2].

Depending on the specific substituents attached to the azepane core, these compounds can act as state-dependent channel blockers or negative allosteric modulators (NAMs), reducing calcium (Ca²⁺) influx and dampening excitotoxic downstream signaling, such as the overactivation of the Extracellular Signal-Regulated Kinase (ERK) pathway[2].

Quantitative In Vitro Data Synthesis

The pharmacological efficacy of N-methylazepan-4-amine derivatives is quantified through a combination of radioligand binding, functional fluorescence assays, and electrophysiology. The table below summarizes typical in vitro metrics for optimized azepane-based ligands[1][4][5].

TargetAssay MethodologyPharmacological ActionMetricTypical Value Range
hH3R Competitive Radioligand Binding ([³H]-Nα-MH)Target Affinity Ki​ 15 nM – 70 nM
hH3R HTRF cAMP AccumulationInverse Agonism IC50​ 5.0 nM – 25 nM
hH3R GTPγ[³⁵S] Binding AssayG-protein Uncoupling EC50​ 10 nM – 50 nM
GluN2B Patch-Clamp ElectrophysiologyNegative Allosteric Modulator IC50​ 1.2 µM – 5.5 µM

Validated Experimental Protocols

To ensure scientific integrity, the evaluation of N-methylazepan-4-amine must utilize self-validating assay systems. Below are the definitive, step-by-step methodologies detailing the causality behind each procedural choice.

Protocol 1: [³H]-Nα-Methylhistamine Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of the compound at the human H3R.

Causality & Assay Design: Azepane derivatives are highly lipophilic and basic. If standard glass fiber (GF/B) filters are used during the separation step, the compound will bind non-specifically to the negatively charged silicates, drastically reducing the free ligand concentration and artificially inflating the apparent Ki​ . To prevent this, filters must be pre-soaked in Polyethylenimine (PEI), which coats the glass fibers with positive charges, repelling the basic azepane ligand.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hH3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-Nα-methylhistamine (radioligand), and varying concentrations of the N-methylazepan-4-amine derivative (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation Controls:

    • Total Binding (TB): Radioligand + Vehicle buffer.

    • Non-Specific Binding (NSB): Radioligand + 10 µM Pitolisant (saturating concentration of a reference antagonist).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter the mixture through 0.3% PEI-treated Whatman GF/B filters using a cell harvester. Wash three times with ice-cold buffer to halt binding kinetics instantly.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Step1 Cell Culture (HEK293-hH3R) Step2 Membrane Prep (Homogenization) Step1->Step2 Step3 Radioligand Incubation ([3H]-Nα-MH) Step2->Step3 Step4 Rapid Filtration (PEI-treated GF/B) Step3->Step4 Step5 Scintillation Counting Step4->Step5

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Protocol 2: Functional cAMP Accumulation Assay (HTRF)

This assay confirms whether the binding observed in Protocol 1 translates to functional inverse agonism.

Causality & Assay Design: Because H3R is Gαi-coupled, its natural function is to decrease cAMP. To measure the effect of an inverse agonist, we must first artificially stimulate the baseline cAMP pool using Forskolin (a direct adenylyl cyclase activator). Furthermore, IBMX (a broad-spectrum phosphodiesterase inhibitor) must be added to the assay buffer. Without IBMX, the transient accumulation of cAMP triggered by the inverse agonist would be rapidly hydrolyzed to 5'-AMP by endogenous PDEs, leading to false-negative functional readouts.

Step-by-Step Workflow:

  • Cell Plating: Seed 10,000 HEK293-hH3R cells per well in a 384-well microplate.

  • Compound Addition: Add the N-methylazepan-4-amine derivative in stimulation buffer (HBSS, 20 mM HEPES, 0.5 mM IBMX).

  • Forskolin Challenge: Add 1 µM Forskolin to all wells. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate).

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Self-Validation & Readout: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm and 620 nm. Calculate the Z'-factor using Forskolin-only (positive control) and Vehicle (negative control) wells. A Z'-factor > 0.5 is mathematically required to validate the assay plate's integrity.

References

  • Title: Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Source: Bioorganic & Medicinal Chemistry. URL:[Link][1]

  • Title: The Dual-Active Histamine H3 Receptor Antagonist and Acetylcholine Esterase Inhibitor E100 Alleviates Autistic-Like Behaviors and Oxidative Stress in Valproic Acid Induced Autism in Mice. Source: Pharmaceuticals / PubMed Central. URL:[Link][3]

  • Title: Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Source: International Journal of Molecular Sciences / PubMed Central. URL:[Link][2]

  • Title: Histamine H3 receptor antagonist E177 attenuates amnesia induced by dizocilpine without modulation of anxiety-like behaviors in rats. Source: Neuropsychiatric Disease and Treatment. URL:[Link][5]

  • Title: Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Source: International Journal of Molecular Sciences. URL:[Link][4]

Sources

Pharmacokinetic Profile of N-methylazepan-4-amine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

The N-methylazepan-4-amine scaffold is a seven-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1] Its inherent three-dimensional structure provides a versatile platform for developing therapeutic agents, particularly for central nervous system (CNS) disorders.[1][2] However, the journey from a promising compound to a viable drug candidate is critically dependent on its pharmacokinetic (PK) profile. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is paramount for optimizing efficacy and ensuring safety.[3][4]

This guide provides a comprehensive framework for characterizing the pharmacokinetic properties of N-methylazepan-4-amine derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their drug discovery efforts. Our approach integrates a suite of in vitro assays and in vivo studies, each designed to build a holistic understanding of a compound's journey through the body.

Part 1: Absorption - The Gateway to Systemic Exposure

A drug's journey begins with absorption. For orally administered drugs, this involves traversing the complex environment of the gastrointestinal (GI) tract and crossing the intestinal epithelium to reach systemic circulation. The efficiency of this process is a primary determinant of oral bioavailability.

Causality in Permeability Assessment

We begin with in vitro models because they offer high-throughput, cost-effective, and mechanistic insights into a compound's ability to cross cellular barriers.[5] The choice between different models is strategic. We start with a simple, non-cell-based assay to assess passive permeability and then progress to a more complex, cell-based model to investigate active transport and efflux mechanisms.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is the first-line screen for predicting passive, transcellular intestinal absorption.[3] It isolates the contribution of a molecule's physicochemical properties (lipophilicity, size, polarity) to its permeability, free from the complexities of biological transporters.

Step-by-Step Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane that mimics the intestinal brush border.

  • Compound Preparation: The test compound is dissolved in a buffer solution (e.g., pH 5.0-7.4 to mimic different regions of the GI tract) in a donor plate.[3]

  • Assay Assembly: The filter plate (the "membrane") is placed on top of an acceptor plate containing a buffer solution (typically pH 7.4, mimicking blood). The donor plate is then placed on top of the filter plate, creating a "sandwich."

  • Incubation: The sandwich is incubated for a specified period (e.g., 4-16 hours) at room temperature, allowing the compound to diffuse from the donor, through the lipid membrane, into the acceptor compartment.

  • Quantification: Following incubation, the concentration of the compound in the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

While PAMPA is excellent for passive diffusion, it cannot predict the influence of drug transporters. The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp), thus providing a more comprehensive model of intestinal absorption.[6][7]

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days until they form a confluent, differentiated monolayer. The integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Apical to Basolateral (A→B) Permeability: The test compound is added to the apical (upper) chamber, representing the gut lumen. Samples are taken from the basolateral (lower) chamber, representing the blood, at various time points.

  • Basolateral to Apical (B→A) Permeability: In a separate set of wells, the compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Quantification: Compound concentrations in all samples are measured by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined: ER = Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp.[6]

G cluster_0 In Vitro Absorption Workflow start Test Compound (N-methylazepan-4-amine derivative) pampa PAMPA Assay (Passive Permeability Screen) start->pampa caco2 Caco-2 Bidirectional Assay (Active Transport & Efflux) pampa->caco2 If passively permeable data_analysis Calculate Pe, Papp, Efflux Ratio caco2->data_analysis decision Absorption Potential & Efflux Liability Assessment data_analysis->decision

Caption: Workflow for assessing intestinal absorption potential.

Derivative IDPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
NMA-00115.212.514.11.1High
NMA-0028.51.819.811.0Low (P-gp Substrate)
NMA-0030.3<0.1<0.1-Very Low

Table 1: Representative in vitro absorption data for hypothetical N-methylazepan-4-amine derivatives.

Part 2: Distribution - Reaching the Target

Once absorbed, a drug distributes throughout the body. Key factors governing this process are its affinity for plasma proteins and its ability to cross tissue barriers, such as the blood-brain barrier (BBB).

Causality in Distribution Assessment

We measure plasma protein binding (PPB) because only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[3] For CNS-targeted drugs, assessing BBB permeability is a critical step, as the BBB strictly regulates the entry of substances into the brain.[8][9]

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is the gold standard for determining the fraction of a drug bound to plasma proteins.

Step-by-Step Methodology:

  • Apparatus Setup: A dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows small molecules (the drug) to pass but retains large proteins.

  • Sample Loading: Plasma (human, rat, etc.) is added to one chamber, and the test compound is spiked in. The other chamber is filled with protein-free buffer.

  • Equilibration: The apparatus is sealed and incubated (e.g., at 37°C for 4-24 hours) with gentle shaking, allowing the unbound drug to diffuse across the membrane until its concentration is equal in both chambers.

  • Quantification: After equilibrium is reached, samples are taken from both the plasma and buffer chambers. The total concentration in the plasma chamber and the free concentration in the buffer chamber are measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug (% Fu) and bound drug (% Bound) are calculated.

Experimental Protocol: PAMPA-BBB Assay

This modified PAMPA assay is a rapid screen to predict a compound's ability to passively diffuse across the BBB.[6][10][11]

Step-by-Step Methodology:

  • Membrane Preparation: A filter plate is coated with a brain lipid extract to create an artificial membrane that mimics the BBB.

  • Assay Procedure: The protocol is analogous to the standard PAMPA assay, with the donor compartment at pH 7.4 and the acceptor compartment also at pH 7.4.

  • Data Analysis: The effective permeability (Pe) is calculated. Compounds are often categorized based on their Pe values:

    • Pe > 4.0 x 10⁻⁶ cm/s: High BBB permeation potential (CNS+)

    • Pe < 2.0 x 10⁻⁶ cm/s: Low BBB permeation potential (CNS-)

Derivative IDPlasma Protein Binding (% Unbound)PAMPA-BBB Pe (10⁻⁶ cm/s)Predicted CNS Exposure
NMA-00125.6%5.8High
NMA-0028.1%1.1Low
NMA-00445.3%0.9Low (Poor Permeability)
NMA-0052.5%7.2Low (High Binding)

Table 2: Representative distribution data for hypothetical derivatives.

G cluster_0 Factors Influencing Drug Distribution Drug Drug in Systemic Circulation PPB Plasma Protein Binding Drug->PPB Equilibrium Tissue Tissue Distribution Drug->Tissue Unbound Drug BBB Blood-Brain Barrier Drug->BBB Unbound Drug Target Site of Action (Target Engagement) Tissue->Target

Caption: Key factors that govern drug distribution in the body.

Part 3: Metabolism - Biotransformation and Its Consequences

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their elimination. For alicyclic amines like N-methylazepan-4-amine derivatives, metabolism is a critical area of investigation due to the potential for extensive biotransformation and the formation of reactive metabolites.[12][13]

Metabolic Pathways of N-methylazepan-4-amine Derivatives

The azepane ring contains electron-rich nitrogen and adjacent α-carbons, which are common sites for metabolic attack by enzymes like Cytochrome P450s (CYPs) and monoamine oxidases (MAOs).[12][14]

Common Biotransformations Include:

  • N-dealkylation: Cleavage of the N-methyl group is often a major metabolic pathway for such compounds.[15]

  • Ring Oxidation/Hydroxylation: Introduction of a hydroxyl group on the azepane ring.

  • N-oxidation: Oxidation of the tertiary amine nitrogen to form an N-oxide.

  • Bioactivation: A critical concern is the oxidation at the carbon alpha to the nitrogen, which can form a reactive iminium ion intermediate. These electrophilic species can covalently bind to macromolecules like proteins and DNA, potentially leading to toxicity.[13][14]

G cluster_0 Metabolic Pathways of N-methylazepan-4-amine Parent N-methylazepan-4-amine (Parent Drug) N_Dealk N-dealkylation (Azepan-4-amine) Parent->N_Dealk CYP3A4, etc. N_Ox N-oxidation (N-oxide metabolite) Parent->N_Ox CYPs Ring_Ox Ring Hydroxylation (Hydroxy-azepane) Parent->Ring_Ox CYPs Iminium α-Carbon Oxidation Parent->Iminium CYPs Reactive Reactive Iminium Ion (Potential Toxicity) Iminium->Reactive

Caption: Potential metabolic pathways for the azepane scaffold.

Experimental Protocol: Metabolic Stability in Liver Microsomes

This assay provides a measure of a compound's intrinsic clearance by the major drug-metabolizing enzymes.

Step-by-Step Methodology:

  • Reaction Mixture: The test compound is added to a buffered solution containing liver microsomes (from human or animal species) and the critical cofactor NADPH, which initiates the metabolic reactions.

  • Incubation: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.

  • Calculation: The rate of disappearance of the parent compound is used to calculate the metabolic half-life (t½) and the intrinsic clearance (CLint).

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

This assay is essential for assessing the potential for drug-drug interactions (DDIs). It determines if a new compound inhibits the activity of major CYP isoforms (e.g., 3A4, 2D6, 2C9).

Step-by-Step Methodology:

  • System Setup: The assay uses human liver microsomes, a specific probe substrate for the CYP isoform of interest, and the test compound (the potential inhibitor).

  • Incubation: The components are incubated together with NADPH to initiate the reaction. The CYP enzyme metabolizes the probe substrate into a specific metabolite.

  • Analysis: The reaction is stopped, and the amount of metabolite formed is quantified by LC-MS/MS or fluorescence.

  • IC50 Determination: The experiment is run with a range of concentrations of the test compound. The concentration that causes 50% inhibition of the probe substrate's metabolism (the IC50 value) is calculated. A low IC50 value indicates a higher risk of causing clinical DDIs.

Derivative IDLiver Microsome Half-life (min)Intrinsic Clearance (µL/min/mg)CYP3A4 Inhibition IC50 (µM)DDI Risk
NMA-001> 60< 10> 50Low
NMA-00215922.5High
NMA-004452528.7Moderate

Table 3: Representative in vitro metabolism and DDI risk data.

Part 4: Integrated In Vivo Pharmacokinetic Studies

While in vitro assays provide crucial mechanistic data, an in vivo study is the definitive test of a compound's overall pharmacokinetic profile.[16][17] These studies integrate all ADME processes and provide the parameters needed to predict human dosage and exposure.

Causality in Study Design

We use two primary routes of administration in rodent models to answer different questions.[18] Intravenous (IV) administration bypasses absorption, allowing us to directly measure systemic clearance and volume of distribution. Peroral (PO) or oral gavage administration subjects the drug to absorption and first-pass metabolism, which, when compared to the IV data, allows for the calculation of oral bioavailability (F%).

Experimental Protocol: Rodent Pharmacokinetic Study

Step-by-Step Methodology:

  • Animal Dosing: Two groups of animals (typically male Sprague-Dawley rats) are used.[19]

    • Group 1 (IV): The compound is administered as a bolus injection into a vein (e.g., tail vein) at a specific dose (e.g., 1-2 mg/kg).

    • Group 2 (PO): The compound is administered via oral gavage at a higher dose (e.g., 5-10 mg/kg) to account for incomplete absorption.

  • Blood Sampling: Small blood samples (e.g., ~100 µL) are collected from each animal at a series of time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose). Plasma is separated by centrifugation.

  • Bioanalysis: A robust and validated LC-MS/MS method is required to accurately quantify the drug concentration in the small volumes of plasma collected.[20][21][22] Method validation ensures accuracy, precision, selectivity, and stability.[21][22]

  • Pharmacokinetic Analysis: The plasma concentration versus time data for each animal is plotted. Pharmacokinetic software (e.g., Phoenix WinNonlin) is used to perform a non-compartmental analysis (NCA) to calculate key PK parameters.

Key Pharmacokinetic Parameters:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time at which Cmax is observed.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • CL: Clearance, the volume of plasma cleared of the drug per unit of time.

  • Vdss: Volume of distribution at steady state, an indicator of how widely the drug distributes in the tissues.

  • t½: Terminal half-life, the time required for the plasma concentration to decrease by half.

  • F%: Absolute oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[23]

G cluster_0 In Vivo Pharmacokinetic Study Workflow start Test Compound dosing Dosing in Rodents (IV and PO Groups) start->dosing sampling Serial Blood Sampling dosing->sampling prep Plasma Preparation sampling->prep bioanalysis Validated LC-MS/MS Bioanalysis prep->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis report Determine Key PK Parameters (AUC, CL, t1/2, F%) pk_analysis->report

Caption: A streamlined workflow for conducting in vivo PK studies.

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL)850 (at 5 min)325
Tmax (hr)-1.0
AUC₀₋inf (ng*hr/mL)12502800
CL (mL/min/kg)13.3-
Vdss (L/kg)2.5-
t½ (hr)3.84.1
F (%) -44.8

Table 4: Sample in vivo pharmacokinetic profile for a lead candidate (NMA-001) in rats.

Conclusion and Forward Look

The characterization of the pharmacokinetic profile of N-methylazepan-4-amine derivatives is a multi-faceted process that relies on a logical progression from high-throughput in vitro assays to definitive in vivo studies. This guide has outlined the core methodologies and, more importantly, the scientific rationale that underpins a robust ADME assessment. By understanding permeability, distribution, metabolic fate, and systemic exposure, drug development professionals can make informed decisions, identify liabilities early, and ultimately design safer and more effective medicines.

The future of pharmacokinetic science will increasingly integrate computational tools and machine learning algorithms to predict ADME properties from chemical structure alone, further accelerating the drug discovery timeline.[24][25] However, the foundational experimental principles described herein will remain the cornerstone for validating these in silico predictions and ensuring the successful translation of promising molecules into clinical candidates.

References

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]

  • Dalvie, D., & Sharma, R. (2014). Biotransformation and Bioactivation Reactions of Alicyclic Amines in Drug Molecules. Current Drug Metabolism. Available at: [Link]

  • Peterlin-Masic, L., & Kikelj, D. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Cyclic amine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Charles River. (2026). In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. Charles River. Available at: [Link]

  • ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available at: [Link]

  • ACS Publications. (2025). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research. Available at: [Link]

  • ScienceDirect. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Elsevier. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • DovePress. (2018). Enhanced permeability of blood-brain barrier and targeting function of borneol-modified chemically solid lipid nanoparticles. International Journal of Nanomedicine. Available at: [Link]

  • ResearchGate. (2014). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Request PDF. Available at: [Link]

  • ACS Publications. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

  • ScienceOpen. (2026). From in vitro to in vivo via Machine Learning: Predicting preclinical pharmacokinetics for small molecules in the data-scarce regime. ScienceOpen. Available at: [Link]

  • eScholarship. (n.d.). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. University of California. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Environmental and Molecular Mutagenesis. Available at: [Link]

  • MDPI. (2020). Predicting the Blood-Brain Barrier Permeability of New Drug-Like Compounds via HPLC with Various Stationary Phases. Molecules. Available at: [Link]

  • Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Studies. Creative Biolabs. Available at: [Link]

  • PubMed. (2002). Interaction of cytochrome P450 3A inhibitors with P-glycoprotein. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Global Research Online. (2019). Bioanalytical Method Validation: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • PubMed. (2016). Blood-brain barrier specific permeability assay reveals N-methylated tyramine derivatives in standardised leaf extracts and herbal products of Ginkgo biloba. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cytochrome P450 and P-Glycoprotein-Mediated Interactions Involving African Herbs Indicated for Common Noncommunicable Diseases. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • ResearchGate. (2016). Blood-brain barrier specific permeability assay reveals N-methylated tyramine derivatives in standardised leaf extracts and herbal products of Ginkgo biloba. Request PDF. Available at: [Link]

  • Separation Science. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Separation Science. Available at: [Link]

  • Journal of Applied Bioanalysis. (2025). Advanced Bioanalytical Techniques For Drug Discovery And Development Management. Journal of Applied Bioanalysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition. Available at: [Link]

  • ScienceDirect. (2021). P-glycoprotein mediated interactions between Chinese materia medica and pharmaceutical drugs. Pharmacological Research. Available at: [Link]

  • MDPI. (2023). Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. Pharmaceutics. Available at: [Link]

  • PubMed. (1983). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • MDPI. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Molecules. Available at: [Link]

Sources

N-methylazepan-4-amine: Comprehensive Safety, Handling, and Physicochemical Profiling for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug discovery, aliphatic cyclic diamines are indispensable building blocks for synthesizing kinase inhibitors and central nervous system (CNS) therapeutics. N-methylazepan-4-amine (CAS: 1340207-11-5) is a highly versatile, dual-amine pharmacophore featuring a secondary amine on a seven-membered azepane ring and an exocyclic secondary methylamine group[1]. While its structural flexibility makes it highly valuable for custom synthesis, its concentrated electron density and basicity present unique handling challenges.

As a Senior Application Scientist, I have designed this technical guide to transcend standard safety data sheets (SDS). By explaining the causality behind the chemical's hazards and establishing self-validating experimental protocols, this whitepaper ensures that researchers can handle N-methylazepan-4-amine with uncompromising scientific integrity and safety.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, one must first understand the physical and chemical nature of the reagent. N-methylazepan-4-amine is a low-molecular-weight aliphatic amine, which dictates its volatility, basicity, and reactivity.

Quantitative Data Summary
PropertyValueCausality / Operational Impact
Chemical Name N-methylazepan-4-amineCore scaffold for CNS/kinase library synthesis.
CAS Number 1340207-11-5Unique identifier for regulatory tracking[1].
Molecular Formula C7H16N2High nitrogen-to-carbon ratio indicates high Lewis basicity.
Molecular Weight 128.22 g/mol Low MW contributes to high vapor pressure and inhalation hazard.
Storage Conditions 2-8°C, Inert GasPrevents oxidative degradation and atmospheric CO₂ absorption.
Hazard Classification Corrosive, IrritantRequires stringent PPE and primary containment[2].

The Causality of Degradation: Aliphatic amines have conjugate acid pKa values typically ranging from 9.5 to 11.0. If N-methylazepan-4-amine is exposed to ambient air, the nucleophilic nitrogen atoms readily attack atmospheric carbon dioxide and moisture. This spontaneous reaction forms insoluble carbamate and carbonate salts, which not only degrade the purity of the reagent but also critically alter the stoichiometry of downstream cross-coupling or amidation reactions.

Toxicological Mechanisms: The Logic of Corrosivity

Standard SDS documentation lists azepane derivatives as corrosive materials capable of causing severe skin burns and irreversible eye damage[2]. However, understanding the mechanism of this corrosivity is essential for proper risk assessment.

The toxicity of N-methylazepan-4-amine is driven by its function as a strong Lewis base. When the free base comes into contact with physiological moisture (e.g., sweat on the skin, tears in the eyes, or mucous membranes in the respiratory tract), the nitrogen lone pairs rapidly abstract protons from water. This localized reaction generates high concentrations of hydroxide ions (OH⁻). The resulting highly alkaline microenvironment triggers the saponification of lipid bilayers and the irreversible denaturation of cellular proteins, manifesting clinically as liquefactive necrosis (chemical burns).

Toxicity N1 N-methylazepan-4-amine (Lewis Base) N2 Tissue Contact (Moisture/Lipids) N1->N2 N3 Proton Abstraction (OH- Generation) N2->N3 N4 Lipid Saponification & Protein Denaturation N3->N4 N5 Cellular Necrosis (Chemical Burn) N4->N5

Mechanistic pathway of aliphatic amine-induced tissue necrosis.

Self-Validating Handling & Storage Protocols

Due to its volatility and potential toxicity via inhalation or dermal absorption, handling N-methylazepan-4-amine requires strict engineering controls[3]. The following protocol is designed as a self-validating system —meaning every step includes a built-in verification check to ensure the procedure was executed safely and accurately.

Step-by-Step Methodology: Inert Transfer and Reaction Setup
  • Environmental Preparation & Purging

    • Action: Conduct all operations within a certified fume hood or inert glovebox. Purge the Schlenk line or reaction vessel with Argon (99.999%).

    • Self-Validation Check: Monitor the bubbler flow rate (1-2 bubbles/second) to visually confirm positive inert pressure, ensuring no atmospheric moisture can enter the system.

  • Mass Containment & Transfer

    • Action: Tare a dried, septa-sealed vial. Using a gas-tight syringe, transfer the required volume of N-methylazepan-4-amine. Weigh the syringe before and after dispensing (weighing by difference).

    • Causality: Weighing by difference minimizes open-air exposure and prevents inhalation hazards.

    • Self-Validation Check: The mass difference must exactly match the calculated density-volume product. Any discrepancy indicates reagent trapped in the needle hub, requiring immediate localized decontamination.

  • Reaction Integration

    • Action: Inject the amine dropwise into the electrophile solution at 0°C.

    • Causality: The nucleophilic attack of the secondary amine is highly exothermic. Thermal control prevents localized boiling and aerosolization of the toxic amine.

  • Decontamination & Quench

    • Action: Rinse all contacting surfaces (syringes, needles, glassware) with a 1M Sodium Bisulfate (NaHSO₄) aqueous solution before removing them from the fume hood.

    • Self-Validation Check: Test the final aqueous wash with pH indicator paper. A pH of 5-6 confirms the complete neutralization of the free base, rendering the equipment safe for standard washing.

Workflow A 1. Storage (Argon, 2-8°C) B 2. Primary Containment (Fume Hood/Isolator) A->B C 3. PPE Verification (Nitrile, Goggles) B->C D 4. Reaction Execution (Closed System) C->D E Spill Detected? D->E F 5a. Standard Quench (Weak Acid) E->F No G 5b. Emergency Protocol (Evacuate & Neutralize) E->G Yes

Self-validating handling workflow for N-methylazepan-4-amine.

Emergency Response & Decontamination

In the event of a primary containment failure or spill, standard laboratory cleanup procedures are insufficient and potentially dangerous. Applying strong mineral acids (like HCl) to an amine spill will cause a violent, boiling exothermic reaction, aerosolizing the corrosive compound.

Experimental Protocol for Spill Neutralization
  • Containment: Immediately cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do NOT use sawdust or paper towels, as the heat of neutralization can ignite them.

  • Neutralization: Slowly apply a dilute weak acid (e.g., 5% citric acid or 1M NaHSO₄) to the absorbent matrix.

    • Causality: Weak acids neutralize the amine steadily, mitigating the violent exothermic heat associated with strong acids while effectively converting the volatile free base into a stable, non-volatile salt.

  • Verification: Swab the perimeter of the neutralized spill area with moistened pH paper.

    • Self-Validation Check: The cleanup is only considered complete when the pH paper reads neutral (pH 7), confirming no residual basicity remains on the benchtop.

References

Sources

N-Methylazepan-4-Amine in Medicinal Chemistry: Conformational Dynamics and Target Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, escaping the "flatland" of sp2-hybridized aromatic rings is a primary objective for improving both physicochemical properties and target selectivity. The N-methylazepan-4-amine motif (and its parent azepan-4-amine) has emerged as a highly privileged diamine scaffold[1]. By introducing sp3-rich, 7-membered ring systems, medicinal chemists can enhance aqueous solubility, reduce microsomal turnover, and significantly amplify receptor and enzyme binding affinity[2]. This whitepaper explores the mechanistic rationale behind utilizing the azepane scaffold, specifically focusing on its critical role in stabilizing allosteric binding pockets, such as those found in the oncology target SHP2 (Src homology-2-containing protein tyrosine phosphatase 2)[3][4].

Mechanistic Rationale: The Azepane Scaffold

As a Senior Application Scientist, I frequently observe that the choice of a linker or basic appendage dictates the success or failure of a lead compound. The transition from a 6-membered piperidine to a 7-membered azepane is not merely a structural tweak; it is a calculated thermodynamic strategy.

  • Conformational Pseudorotation: Unlike piperidines, which are largely restricted to a rigid chair conformation, azepanes can sample multiple twist-chair and boat-chair conformations. This micro-flexibility allows the scaffold to adapt to the dynamic "breathing" of protein binding sites, maximizing van der Waals contacts without inducing steric clashes[2].

  • Entropic Water Displacement: The N-methyl secondary amine is protonated at physiological pH. This cationic center forms high-affinity salt bridges with acidic residues (e.g., Asp, Glu) deep within target pockets. The precise spatial projection of the N-methyl group displaces high-energy, ordered water molecules from the pocket into the bulk solvent. This displacement drives a massive favorable entropic gain (ΔS), which is the primary causality behind the sub-nanomolar binding affinities observed in azepane-derived inhibitors[1].

Key Target Applications & Binding Affinity Data

SHP2 Allosteric Inhibition

SHP2 is a critical node in the RAS-MAPK signaling pathway and a highly sought-after target in oncology[4]. The protein functions via a conformational switch: it exists in an auto-inhibited (closed) state where its N-SH2 domain physically occludes the PTP catalytic site[5]. Activation by receptor tyrosine kinases (RTKs) opens the structure.

Allosteric inhibitors are designed to bind at the interface of the SH2 and PTP domains, effectively "locking" the enzyme in its inactive state[6]. Recent structure-activity relationship (SAR) studies reveal that incorporating an azepan-4-amine motif into thiazolo[5,4-b]pyridine or imidazo[1,2-c]pyrimidine scaffolds yields exceptionally potent allosteric inhibitors[3]. For instance, Compound B8, an azepane-containing derivative, demonstrates an SHP2 IC50 of 9.0 nM and completely suppresses downstream p-ERK signaling[4].

SHP2_Mechanism Inactive Auto-Inhibited SHP2 (Closed State) Active Active SHP2 (Open State) Inactive->Active RTK Activation (p-Tyr Binding) Locked Inhibitor-Bound SHP2 (Locked Closed State) Inactive->Locked Allosteric Binding Inhibitor Azepane-Based Inhibitor (e.g., Compound B8) Inhibitor->Locked High Affinity (Kd) Locked->Active Blocked

Mechanism of SHP2 allosteric inhibition by azepane derivatives.

Quantitative Binding Affinity Summary

The table below summarizes the binding and inhibitory metrics of azepane-derived compounds across various targets, highlighting the superior affinity profile of this diamine scaffold.

Table 1: Comparative Binding Affinity of Azepane-based Inhibitors

Compound ClassScaffold / LinkerTargetAffinity / PotencyKey Interaction Mechanism
SHP099 (Reference)PyrazineSHP2 (Allosteric)IC50 ~70 nMBasic amine - Glu250 salt bridge
Compound B8 Thiazolo[5,4-b]pyridine + Azepan-4-amineSHP2 (Allosteric)IC50 = 9.0 nM[4]Enhanced H-bond network & hydrophobic fit[3]
Compound 19 Azepane-fused PyrimidinoneSHP2 (Allosteric)IC50 < 35 nM[7]Stabilization of the closed conformation
Modified Azoles Azepan-4-amine linkerFungal LDM (CYP51)MIC < 1 μg/mL[1]Deep pocket occupation & ring strain adaptation[1]

Experimental Protocols: Validating Binding Affinity

To ensure scientific integrity, binding affinity cannot be assumed solely from downstream functional assays (e.g., DIFMUP dephosphorylation), as these are prone to compound interference or off-target effects[4]. A self-validating biophysical testing funnel utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) is mandatory.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality: SPR provides real-time kinetic parameters ( kon​ and koff​ ). The off-rate ( koff​ ) dictates the drug's residence time on the target, which is often a better predictor of in vivo efficacy than thermodynamic affinity ( KD​ ) alone[7].

  • Sensor Chip Preparation & Self-Validation: Dock a CM5 sensor chip into the SPR instrument. Self-Validation Step: Dedicate Flow Cell 1 (FC1) as a blank reference (activated and deactivated without protein) to subtract bulk refractive index changes and non-specific binding.

  • Target Immobilization: Activate FC2 using a standard EDC/NHS mixture. Inject recombinant human SHP2 protein (residues 2-593) diluted in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of 2,500–5,000 Response Units (RU)[7]. Quench unreacted esters with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of the N-methylazepan-4-amine derivative (ranging from 100 nM to 1.56 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) containing exactly 1% DMSO to prevent solvent mismatch[7].

  • Kinetic Injection: Inject analytes at a high flow rate (30 μL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: If the azepane compound exhibits an ultra-slow off-rate, inject a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds to strip the ligand without denaturing the SHP2 surface.

  • Data Analysis: Double-reference the sensorgrams (subtracting FC1 and a buffer-only injection) and fit to a 1:1 Langmuir binding model to extract KD​=koff​/kon​ .

SPR_Workflow Prep 1. Chip Prep (CM5 Sensor & FC1 Ref) Immobilize 2. Target Immobilization (Amine Coupling SHP2) Prep->Immobilize Titration 3. Analyte Injection (Azepane Ligand) Immobilize->Titration Binding 4. Kinetic Analysis (Assoc/Dissoc Rates) Titration->Binding Regen 5. Surface Regen (Mild Acid Wash) Binding->Regen Regen->Titration Next Conc.

Step-by-step Surface Plasmon Resonance (SPR) experimental workflow.

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamics

Causality: While SPR gives kinetics, ITC is the gold standard for thermodynamics. It directly measures the heat of binding, dissecting the free energy (ΔG) into enthalpic (ΔH) and entropic (-TΔS) components. This proves whether the N-methylazepan-4-amine scaffold is successfully displacing water (indicated by a large favorable entropy change).

  • Sample Dialysis: Dialyze the target protein extensively against the ITC buffer (20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4). Crucial: Use the exact final dialysate to dissolve the azepane ligand to prevent heat-of-mixing artifacts.

  • Cell and Syringe Loading: Load 30 μM of the target protein into the sample cell. Load 300 μM of the azepane ligand into the injection syringe.

  • Titration Parameters: Set the instrument to 25°C with a reference power of 5 μcal/s. Perform 20 injections of 2 μL each, spacing injections by 150 seconds to allow the thermal baseline to re-equilibrate.

  • Self-Validation (Blanking): Perform a control titration of the ligand into the buffer alone. Subtract this heat of dilution from the main experiment.

  • Integration: Integrate the heat peaks and fit the isotherm to a one-set-of-sites model to determine the stoichiometric ratio (N), enthalpy (ΔH), and dissociation constant ( KD​ ).

References

  • New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris | Journal of Medicinal Chemistry - ACS Publications |[Link]

  • Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects | Journal of Medicinal Chemistry - ACS Publications |[Link]

  • Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis | bioRxiv |[Link]

  • US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists | Google P
  • US11179397B2 - Imidazopyrimidine derivatives | Google P
  • PYRIMIDINE-FUSED CYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND APPLICATION THEREOF | European Patent Office - EP 3753941 A1 |[Link]

Sources

Methodological & Application

Application Note: In Vitro Pharmacological Profiling of N-methylazepan-4-amine in Cell Culture Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

In modern medicinal chemistry, the seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged structural motif[1]. Specifically, N-methylazepan-4-amine (CAS: 1340207-11-5) serves as a critical building block and fragment scaffold for synthesizing kinase inhibitors, antimycobacterial agents, and targeted therapeutics[2].

However, evaluating this scaffold in vitro requires a nuanced approach. As a Senior Application Scientist, I must emphasize that N-methylazepan-4-amine is a weakly basic, lipophilic amine. Molecules with these physicochemical properties are highly susceptible to lysosomotropism —the phenomenon where neutral amines passively diffuse across cell membranes but become protonated and irreversibly trapped within the acidic environment of the lysosome (pH 4.5–5.0)[3].

Failure to account for lysosomal sequestration can lead to artificially deflated potency readings in whole-cell assays (as the drug is sequestered away from cytosolic targets) or unexpected cellular toxicity (vacuolization and phospholipidosis)[4]. Therefore, a robust cell culture protocol for N-methylazepan-4-amine must be a self-validating system that measures both baseline cytotoxicity and intracellular compartmentalization .

Workflow Start N-methylazepan-4-amine In Vitro Profiling Prep Compound Preparation (DMSO Stock) Start->Prep Split Assay Selection Prep->Split Assay1 Arm 1: Cytotoxicity (MTT Assay) Split->Assay1 Assay2 Arm 2: Lysosomotropism (LysoTracker) Split->Assay2 Data1 Determine IC50 Assay1->Data1 Data2 Quantify Trapping Assay2->Data2

Workflow for the in vitro pharmacological profiling of N-methylazepan-4-amine.

Quantitative Data and Physicochemical Profiling

Before initiating cell culture assays, it is imperative to establish the baseline parameters of the compound. Table 1 outlines the chemical properties that drive the molecule's behavior, while Table 2 provides the expected quantitative benchmarks for assay validation.

Table 1: Physicochemical Properties of N-methylazepan-4-amine

ParameterValue / DescriptionImpact on Cell Culture Assays
CAS Number 1340207-11-5[2]Unique identifier for sourcing high-purity (>98%) reagents.
Molecular Formula C7H16N2Small molecular weight (128.22 g/mol ) ensures rapid diffusion.
Structure Seven-membered azepane ringImparts three-dimensional character, reducing planar stacking.
Acid-Base Profile Weakly Basic AmineDrives pH-dependent ionization and lysosomal ion trapping.

Table 2: Expected Quantitative Assay Outcomes

Assay TypeTarget Cell LineExpected Outcome / RangeIncubation Time
Cytotoxicity (IC50) HepG2 (Hepatocellular)> 50 µM (Scaffold is generally well-tolerated)48 - 72 hours
Cytotoxicity (IC50) HEK293 (Kidney)> 50 µM48 - 72 hours
Lysosomal Trapping HeLa / HepG2Lysosome-to-Cytosol Ratio > 10:12 - 6 hours

Mechanistic Pathway: Lysosomal Ion Trapping

To understand the necessity of Arm 2 in our workflow, we must visualize the causality of basic amine compartmentalization. At physiological pH (7.4), a fraction of N-methylazepan-4-amine remains unprotonated, allowing it to cross the hydrophobic lipid bilayer. Once inside the highly acidic lysosome, it becomes fully protonated. Because the lipid bilayer is impermeable to charged species, the molecule is trapped, leading to lysosomal swelling[3].

Mechanism Extracellular Extracellular Space (pH 7.4) Neutral Amine Cytosol Cytosol (pH 7.2) Partial Protonation Extracellular->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5 - 5.0) Ion Trapping Cytosol->Lysosome Protonation Lysosome->Cytosol Blocked Egress

Mechanism of lysosomal ion trapping for weakly basic amines like N-methylazepan-4-amine.

Experimental Protocols

The following protocols are designed as self-validating systems. They include internal controls to ensure that any observed phenotypic changes are directly attributable to the compound's mechanism of action rather than solvent toxicity or assay artifacts.

Protocol 1: Baseline Cytotoxicity Profiling (MTT Assay)

Causality: The MTT assay measures mitochondrial metabolic activity. We utilize HepG2 cells because hepatic models are the gold standard for assessing early-stage drug-induced liver injury (DILI) and baseline scaffold toxicity[1].

Reagents & Materials:

  • HepG2 Cell Line (ATCC HB-8065)

  • N-methylazepan-4-amine (100 mM stock in anhydrous DMSO)

  • MTT Reagent (5 mg/mL in PBS)

  • Complete Culture Media (DMEM + 10% FBS + 1% Pen/Strep)

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 cells at 80% confluency. Seed into a 96-well flat-bottom tissue culture plate at a density of 1×104 cells/well in 100 µL of complete media.

  • Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2​ atmosphere to allow for cellular adherence and recovery.

  • Compound Treatment: Prepare serial dilutions of N-methylazepan-4-amine in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Aspirate the old media and add 100 µL of the compound-containing media to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of the MTT reagent (5 mg/mL) directly to each well. Incubate for exactly 3 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of pure DMSO to each well. Agitate on a plate shaker for 15 minutes in the dark.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol 2: Lysosomotropism and Ion Trapping Assessment

Causality: Because basic amines accumulate in lysosomes, they can competitively displace established lysosomal probes or raise the lysosomal pH. This assay uses LysoTracker Red DND-99 to visualize and quantify the extent to which N-methylazepan-4-amine disrupts lysosomal homeostasis.

Reagents & Materials:

  • HeLa Cell Line (ATCC CCL-2)

  • LysoTracker Red DND-99 (1 mM stock)

  • Chloroquine (Positive control for lysosomotropism)

  • Glass-bottom 35 mm confocal imaging dishes

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 5×104 cells per glass-bottom dish in 2 mL of complete media. Incubate overnight.

  • Probe Loading: Replace the media with pre-warmed media containing 50 nM LysoTracker Red DND-99. Incubate for 30 minutes at 37°C to allow the dye to accumulate in the acidic lysosomes.

  • Baseline Imaging: Wash the cells twice with PBS and add Live Cell Imaging Solution. Acquire baseline images using a confocal microscope (Ex: 577 nm / Em: 590 nm).

  • Compound Challenge: Introduce N-methylazepan-4-amine at a concentration of 20 µM directly to the imaging dish.

    • Validation Control: In a parallel dish, add 20 µM Chloroquine (a known lysosomotropic agent) to validate the displacement kinetics.

  • Kinetic Monitoring: Capture images every 5 minutes for a total of 60 minutes.

  • Data Analysis: A rapid, time-dependent decrease in punctate red fluorescence indicates that N-methylazepan-4-amine is accumulating in the lysosomes, neutralizing the pH, and displacing the LysoTracker dye.

References

  • Molport. "N-methylazepan-4-amine | 1340207-11-5 | Buy Now." Molport Database. Available at:[Link]

  • National Institutes of Health (PMC). "Mechanisms of amine accumulation in, and egress from, lysosomes." Future Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "Lysosomotropism of Basic Cathepsin K Inhibitors Contributes to Increased Cellular Potencies against Off-Target Cathepsins and Reduced Functional Selectivity." Journal of Medicinal Chemistry. Available at:[Link]

  • PLOS One. "Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro." PLOS One Research Journals. Available at:[Link]

Sources

Application Notes: N-methylazepan-4-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the N-methylazepan-4-amine Scaffold

N-methylazepan-4-amine is a saturated heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Saturated cyclic amines are prominent motifs in many bioactive natural products and pharmaceutical compounds.[1][2] The azepane ring, a seven-membered heterocycle, provides a three-dimensional architecture that can effectively probe the binding pockets of biological targets. The N-methyl group confers specific steric and electronic properties, while the primary amine at the 4-position serves as a versatile synthetic handle for molecular elaboration.

The incorporation of this building block into drug candidates can favorably modulate critical physicochemical properties such as basicity, lipophilicity, and metabolic stability, which are key considerations in drug design.[3][4] Its utility is particularly evident in the synthesis of complex molecules, including Janus kinase (JAK) inhibitors like Tofacitinib, where the substituted piperidine/azepane core is crucial for activity.[5][6] This guide provides a detailed overview of the core reactivity of N-methylazepan-4-amine and offers robust protocols for its application in key synthetic transformations.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of N-methylazepan-4-amine is crucial for designing successful synthetic strategies. The tertiary amine within the ring and the primary exocyclic amine exhibit distinct reactivity profiles.

PropertyValueSource
Molecular FormulaC7H16N2PubChem[7]
Molecular Weight128.22 g/mol PubChem[7]
XLogP30.2PubChem[7]
pKa (Conjugate Acid)~10.3 (estimated for N-methylazepane)PubChem[8]

The aliphatic nature of the amine groups results in strong basicity, with a pKa value comparable to other secondary and primary aliphatic amines.[3] The lone pair of electrons on the primary amine nitrogen is readily available, making it a potent nucleophile for a variety of bond-forming reactions.[9]

Core Synthetic Applications & Protocols

N-methylazepan-4-amine is a versatile precursor for creating diverse molecular architectures through several key reaction classes.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide coupling is one of the most frequently used reactions in drug discovery, allowing for the linkage of diverse carboxylic acid and amine fragments.[10][11] N-methylazepan-4-amine readily participates in these reactions to form stable amide bonds.

Causality of Experimental Choices: The selection of a coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral centers are present.[12] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient because they rapidly form an activated O-acylisourea intermediate, which is then converted to a highly reactive acyl-oxybenzotriazole ester, minimizing side reactions.[12] The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

Principle: Activation of a carboxylic acid with HATU in the presence of a hindered amine base, followed by nucleophilic attack by N-methylazepan-4-amine to form the corresponding amide.

Reagents and Materials:

  • Carboxylic Acid (1.0 eq)

  • N-methylazepan-4-amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO4)

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add N-methylazepan-4-amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Amide_Coupling_Workflow Start Carboxylic Acid + HATU + DIPEA in DMF Activation Pre-activation (15 min) Formation of Activated Ester Start->Activation Addition Add N-methylazepan-4-amine Activation->Addition Reaction Stir at Room Temperature (2-16h) Addition->Reaction Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Product Purification->Product

Reductive Amination: Forging C-N Single Bonds

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[13] This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate, which is then reduced to the target amine.[14]

Causality of Experimental Choices: The choice of reducing agent is key to the success of this reaction. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is an ideal reagent because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[15][16] It is also less toxic and more moisture-stable than other reagents like sodium cyanoborohydride. The reaction is often carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), which are compatible with the mild acidity and the reducing agent.[16]

Protocol 2: Reductive Amination with an Aldehyde using STAB

Principle: One-pot reaction where an aldehyde and N-methylazepan-4-amine form an iminium ion intermediate, which is subsequently and selectively reduced by sodium triacetoxyborohydride.

Reagents and Materials:

  • Aldehyde (1.0 eq)

  • N-methylazepan-4-amine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (optional, catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO3 solution

  • Water

  • Brine

  • Sodium Sulfate (Na2SO4)

Step-by-Step Methodology:

  • Dissolve the aldehyde (1.0 eq) and N-methylazepan-4-amine (1.2 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 3-24 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired secondary amine.

Buchwald-Hartwig Amination: Aryl-Amine Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[17][18] This reaction has become indispensable for synthesizing arylamines, which are prevalent in pharmaceuticals.[19][20]

Causality of Experimental Choices: The success of this reaction hinges on the catalytic system: a palladium source, a phosphine ligand, and a base. The ligand plays a crucial role in facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination to form the product.[17] Sterically hindered, electron-rich biarylphosphine ligands like XPhos or RuPhos are often highly effective.[21] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine in the catalytic cycle, forming the active palladium-amido complex.[21]

Protocol 3: Buchwald-Hartwig C-N Cross-Coupling

Principle: Palladium-catalyzed coupling of an aryl bromide with N-methylazepan-4-amine using a specialized phosphine ligand and a strong base.

Reagents and Materials:

  • Aryl Bromide (1.0 eq)

  • N-methylazepan-4-amine (1.2 eq)

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Diatomaceous Earth (e.g., Celite®)

  • Ethyl Acetate (EtOAc)

  • Water

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), Pd2(dba)3 (0.02 eq), RuPhos (0.04 eq), and NaOt-Bu (1.4 eq) to a dry reaction vessel.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add anhydrous toluene, followed by N-methylazepan-4-amine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of diatomaceous earth to remove palladium residues, washing the pad with additional EtOAc.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the desired N-aryl azepane.

// Invisible nodes for cycle structure node [shape=point, width=0, height=0]; c1; c2; c3; c4;

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Complex; PdII_Complex -> Amine_Coord [label="+ HNR2\n- HX (via Base)"]; Amine_Coord -> Pd_Amido; Pd_Amido -> Red_Elim; Red_Elim -> Product; Red_Elim -> Pd0 [label=" ", style=dashed]; } dot Caption: Key steps in the Buchwald-Hartwig amination cycle.

Case Study: Synthesis of Tofacitinib Intermediates

The synthesis of Tofacitinib, a potent JAK inhibitor, provides a compelling example of the strategic use of related piperidine scaffolds, which share core reactivity principles with the azepane system.[22][23] The synthesis often involves the reductive amination of a protected 4-methylpiperidin-3-one with methylamine, followed by coupling with the pyrrolo[2,3-d]pyrimidine core via nucleophilic aromatic substitution (SNAr), a reaction mechanistically related to the Buchwald-Hartwig amination.[6][24] The chiral piperidine moiety is a major cost-contributing factor, highlighting the importance of efficient and stereoselective synthetic routes for these types of building blocks.[23]

Safety and Handling

N-methylazepan-4-amine is a corrosive and flammable liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

Conclusion

N-methylazepan-4-amine is a high-value building block for modern organic synthesis and medicinal chemistry. Its well-defined reactivity allows for its reliable incorporation into complex molecules through robust and scalable reactions like amide coupling, reductive amination, and cross-coupling. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in the pursuit of novel chemical entities with therapeutic potential.

References

  • Srishylam V, Devanna N, and Mulakayala N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 329-336. [Link]

  • Lefebvre, Q., et al. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development, 22(12), 1744-1749. [Link]

  • Reddy, B. R., et al. (2015). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 19(1), 234-241. [Link]

  • Mendes, S. R., & Marques, M. M. B. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry, 2018(42), 5836-5847. [Link]

  • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Housecroft, C. E. (2022). Compounds of amine-substituted cyclic amines: synthesis and structures. ConnectSci, 2, 33-51. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Barrios-Landeros, F., & Carrow, B. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Chemistry–A European Journal, 25(66), 15049-15068. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Endo, T., et al. (2001). Reactivity comparison of five- and six-membered cyclic carbonates with amines: Basic evaluation for synthesis of poly(hydroxyurethane). Journal of Polymer Science Part A: Polymer Chemistry, 39(1), 162-168. [Link]

  • Study Mind. (2022). Properties and Reactivity of Amines (A-Level Chemistry). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Sharma, G., et al. (2018). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules, 23(7), 1764. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1146-1153. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald-Hartwig Amination After 25 Years. Chemical Reviews, 116(19), 12564-12649. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • EMD Millipore Corporation. (n.d.). Coupling Reagents. ResearchGate. [Link]

  • Kandepi, V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(3), 567-570. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylazepane. PubChem Compound Database. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Contesini, F. J., et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 27(11), 3546. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylazepan-4-amine. PubChem Compound Database. [Link]

  • University of Washington. (n.d.). MEDCHEM 562 Lecture 1: Physicochemical Properties (Absorption and Distribution). [Link]

  • Wermuth, C. G. (2004). The role of the medicinal chemist in drug discovery—then and now. Nature Reviews Drug Discovery, 3(9), 749-753. [Link]

  • Singh, A., et al. (2012). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Medicinal Chemistry Letters, 3(10), 833-837. [Link]

  • Li, G., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(7), 1184-1213. [Link]

Sources

Application Note: HPLC Method Development and Validation for the Quantification of N-Methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Biological Fluids Techniques: HILIC-ESI-MS/MS, Pre-Column Derivatization RP-HPLC-UV

Introduction: The Analytical Challenge of Aliphatic Amines

N-methylazepan-4-amine is a highly polar, basic, cyclic aliphatic diamine. Recently, the azepane scaffold has emerged as a critical pharmacophore in novel therapeutics, including Menin-MLL interaction inhibitors for oncology[1] and novel cell wall inhibitors targeting Mycobacterium tuberculosis[2].

From a chromatographic perspective, quantifying N-methylazepan-4-amine presents a classic "triad of challenges" for analytical scientists:

  • Extreme Hydrophilicity (logP < 0): The molecule exhibits virtually no retention on standard C18 reversed-phase (RP) columns, eluting in the void volume.

  • High Basicity (pKa ~10): The basic primary/secondary amines undergo strong secondary ion-exchange interactions with residual silanols on silica-based columns, resulting in severe peak tailing and poor resolution.

  • Optical Invisibility: Lacking a conjugated π -electron system, the molecule has no significant UV absorbance above 210 nm, rendering standard UV/Vis detection ineffective without modification.

To solve this, we must engineer methods that alter either the chromatographic environment or the molecule itself. This guide details two self-validating, field-proven methodologies: a HILIC-MS/MS approach for high-throughput bioanalysis, and a Pre-Column Derivatization RP-HPLC-UV approach for routine Quality Control (QC).

Mechanistic Rationale & Strategy Selection

As a Senior Application Scientist, selecting the right analytical strategy requires understanding the physicochemical causality behind the separation.

Approach A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the modern gold standard for retaining polar, basic compounds[3]. Instead of a hydrophobic stationary phase, HILIC utilizes a polar surface (e.g., Ethylene Bridged Hybrid Amide or bare silica). The mobile phase is highly organic (typically >70% Acetonitrile), with water acting as the strong eluting solvent. The Mechanism: Analytes partition between the bulk organic mobile phase and a semi-immobilized, water-enriched layer on the stationary phase surface[4]. This orthogonal retention mechanism provides excellent retention for N-methylazepan-4-amine. Furthermore, the highly organic mobile phase dramatically enhances desolvation efficiency in the mass spectrometer source, yielding a 10- to 20-fold increase in ESI-MS/MS sensitivity[5].

Approach B: Pre-Column Derivatization

When MS/MS is unavailable (e.g., in standard API release labs), we must chemically modify the analyte. We utilize 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl), a widely accepted reagent in separation science[6]. The Mechanism: Under mildly alkaline conditions, the unprotonated amine acts as a nucleophile, attacking FMOC-Cl to form a stable carbamate[7]. This transformation achieves two goals simultaneously: it attaches a bulky, lipophilic fluorenyl tag (shifting retention to standard C18 columns) and introduces a strong chromophore (enabling robust UV detection at 265 nm).

Workflow Start Target: N-methylazepan-4-amine (Polar, Basic, No Chromophore) Decision Application Type? Start->Decision BioA Bioanalysis / DMPK (Trace Level, High Throughput) Decision->BioA High Sensitivity QC API Release / Routine QC (Standard UV Equipment) Decision->QC Bulk/Formulation HILIC HILIC-MS/MS Method BEH Amide Column Ammonium Formate Buffer BioA->HILIC Deriv Pre-Column Derivatization FMOC-Cl + Borate Buffer (pH 8.5) QC->Deriv RPHPLC RP-HPLC-UV Method C18 Column UV Detection (265 nm) Deriv->RPHPLC

Figure 1: Decision matrix for selecting the appropriate HPLC methodology for aliphatic amines.

Experimental Protocols

Protocol A: HILIC-ESI-MS/MS Method (Bioanalysis)

This system is self-validating through the use of an isotopically labeled internal standard (IS), which corrects for matrix effects and ion suppression inherent to ESI.

1. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 × 100 mm. (Causality: The BEH particle offers high pH stability, while the amide ligand prevents the severe peak tailing seen on bare silica).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Ammonium formate provides the ionic strength necessary to mask residual silanol interactions, ensuring sharp peaks).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 4.0 minutes. (Note: In HILIC, decreasing organic content elutes the analyte).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

2. Mass Spectrometry Parameters (Positive ESI):

  • Capillary Voltage: 1.5 kV

  • Desolvation Temp: 450°C

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for N-methylazepan-4-amine (e.g., [M+H]+→ specific fragment) and the stable-isotope IS.

Protocol B: Pre-Column Derivatization RP-HPLC-UV (Quality Control)

This protocol utilizes a sacrificial quenching step to ensure the derivatization reaction does not produce co-eluting artifact peaks, ensuring specificity.

1. Derivatization Workflow:

  • Buffering: Transfer 100 µL of the sample standard (in water) to a reaction vial. Add 100 µL of 0.1 M Sodium Borate buffer (pH 8.5). (Causality: pH 8.5 ensures the amine is deprotonated and nucleophilic, while avoiding the rapid hydrolysis of FMOC-Cl that occurs at pH > 9.5).

  • Labeling: Add 200 µL of 5 mM FMOC-Cl reagent (dissolved in anhydrous Acetonitrile). Vortex immediately and incubate at ambient temperature for 20 minutes.

  • Quenching: Add 50 µL of 100 mM Glycine. Incubate for 5 minutes. (Causality: Excess FMOC-Cl degrades into FMOC-OH, which can co-elute with the target. Glycine acts as a sacrificial amine, rapidly consuming unreacted FMOC-Cl to form FMOC-Glycine, which elutes far away from the target analyte).

2. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18, 1.8 µm, 2.1 × 50 mm.

  • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both containing 0.1% TFA.

  • Detection: UV at 265 nm.

DerivPathway Analyte N-methylazepan-4-amine (Highly Hydrophilic) Reaction Nucleophilic Substitution (20 min, Ambient Temp) Analyte->Reaction Reagent FMOC-Cl (UV-Active Tag) Reagent->Reaction Buffer Borate Buffer pH 8.5 (Deprotonates Amines) Buffer->Reaction Product FMOC-Derivatized Amine (Lipophilic, UV-Absorbing) Reaction->Product Quench Glycine Quench (Removes Excess FMOC-Cl) Product->Quench Analysis RP-HPLC-UV (C18 Column, 265 nm) Quench->Analysis

Figure 2: Mechanistic workflow of FMOC-Cl pre-column derivatization and subsequent RP-HPLC analysis.

Method Validation Summary

To ensure the analytical procedures are scientifically sound and defensible, both methods must be validated according to the ICH Q2(R2) Guidelines [8]. This framework establishes the global standard for accuracy, precision, specificity, linearity, and robustness in pharmaceutical quality control[9].

Below is a comparative summary of typical validation metrics achieved using the aforementioned protocols.

Table 1: Representative ICH Q2(R2) Validation Metrics for N-Methylazepan-4-amine Quantification

Validation Parameter (ICH Q2(R2))HILIC-MS/MS (Bioanalysis)Derivatization-UV (API QC)ICH Q2(R2) Target Acceptance Criteria
Linearity ( R2 ) > 0.995> 0.999 0.990
Analytical Range 1.0 ng/mL – 1000 ng/mL0.5 µg/mL – 50 µg/mLMethod-dependent
Limit of Detection (LOD) 0.2 ng/mL (S/N > 3)0.1 µg/mL (S/N > 3)S/N 3
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N > 10)0.5 µg/mL (S/N > 10)S/N 10
Intra-day Precision (%RSD) 4.5% 1.2% 5.0% (MS) / 2.0% (UV)
Inter-day Precision (%RSD) 6.0% 1.8% 10.0% (MS) / 3.0% (UV)
Accuracy (% Recovery) 92.0% – 108.0%98.5% – 101.5%85-115% (Bio) / 98-102% (API)
Specificity No matrix interference at MRMResolution > 1.5 from FMOC-OHNo interference at target RT

References

  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. lcms.cz. 3

  • Thermo Fisher Scientific. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. thermofisher.com. 5

  • Phenomenex. HILIC Explained: What It Is & How It Works. phenomenex.com. 4

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ich.org. 8

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. mastercontrol.com. 9

  • Wolf C., Pranatharthiharan L., Volpe E.C. A convenient method for the determination of the absolute configuration of chiral amines. J Org Chem. 2003. nih.gov. 7

  • Orata, F. Sample Derivatization in Separation Science. researchgate.net.6

  • European Patent Office. AZEPANE INHIBITORS OF MENIN-MLL INTERACTION - EP 3555103 B1. googleapis.com. 1

  • bioRxiv. Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis. biorxiv.org. 2

Sources

Application Note: Advanced Functionalization and Coupling Strategies for 1-Methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and biological application context.

Chemical Profile & Mechanistic Causality

1-Methylazepan-4-amine (CAS: 933741-93-6) is a highly versatile, seven-membered saturated heterocyclic building block[1]. Its constrained conformation provides a distinct three-dimensional spatial profile compared to smaller ring systems like piperidines, offering unique opportunities to explore structure-activity relationships (SAR) and improve the physicochemical properties of lead molecules[2].

Reactivity Rationale

Successful functionalization of this scaffold requires a deep understanding of its two distinct nitrogen centers:

  • The C4 Primary Amine: This center is unhindered and highly nucleophilic, making it the primary site for electrophilic attack (e.g., acylation, alkylation, or arylation).

  • The N1 Tertiary Amine (Methylated): With a pKa of approximately 9.5, this center is non-nucleophilic under standard coupling conditions but is highly basic.

Causality in Experimental Design: Because the N1 amine is basic, any reaction generating acidic byproducts (such as HCl in SNAr or HOAt in amide couplings) will protonate the N1 center. While this does not directly prevent C4 functionalization, it drastically alters the molecule's solubility, pulling it into the aqueous phase during workup. Therefore, maintaining a basic environment (using DIPEA or TEA) is critical not only to drive the reaction forward but to ensure successful organic extraction. Furthermore, during purification, the basic N1 amine interacts strongly with acidic silanol groups on standard silica gel, causing severe band streaking. Adding 1–5% triethylamine (TEA) or aqueous ammonia to the mobile phase is mandatory to compete for these binding sites and elute the product as a sharp peak.

Experimental Workflows & Self-Validating Protocols

The following workflows detail the three most common functionalization strategies for 1-methylazepan-4-amine: Amide Coupling, Reductive Amination, and Nucleophilic Aromatic Substitution (SNAr).

Workflow Start 1-Methylazepan-4-amine Amide Amide Coupling HATU, DIPEA Start->Amide R-COOH RedAm Reductive Amination NaBH(OAc)3, AcOH Start->RedAm R-CHO SNAr SNAr Reaction DIPEA, Heat Start->SNAr Ar-X Prod1 N-Acyl Derivative Amide->Prod1 Prod2 N-Alkyl Derivative RedAm->Prod2 Prod3 N-Aryl Derivative SNAr->Prod3

Workflow for 1-methylazepan-4-amine functionalization via amide coupling, reductive amination & SNAr.

Protocol A: HATU-Mediated Amide Bond Formation

Used extensively in the synthesis of Menin-MLL interaction inhibitors[3]. HATU is selected over EDC/HOBt because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates kinetics and minimizes epimerization.

  • Activation: In an oven-dried flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Coupling: Add 1-methylazepan-4-amine (1.0 eq) in one portion. Stir at room temperature for 2–4 hours.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting material mass (m/z 129.2[M+H]+) is fully consumed and the target amide mass appears.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x). Causality: The NaHCO₃ wash acts as a built-in purity filter, deprotonating and removing unreacted carboxylic acid and the HOAt byproduct into the aqueous layer.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH with 1% NH₄OH).

Protocol B: Reductive Amination

Utilized in the development of multidrug-resistant antifungal agents[4]. NaBH(OAc)₃ is the reagent of choice as it is mild enough to selectively reduce the intermediate imine without reducing the starting aldehyde.

  • Imine Formation: Combine 1-methylazepan-4-amine (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq). Causality: The mild acid catalyzes imine formation, while the basic N1 amine buffers the system, preventing over-acidification[2][4]. Stir for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir overnight under a nitrogen atmosphere.

  • Self-Validation Check: The disappearance of the aldehyde carbonyl stretch via IR or TLC confirms complete imine formation prior to reduction.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with DCM.

  • Purification: Wash with brine, dry over MgSO₄, concentrate, and purify via reverse-phase HPLC.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Critical for synthesizing heteroaryl-linked azepanes, such as pyrimidine-fused SHP2 inhibitors[5].

  • Reaction Setup: Dissolve the heteroaryl chloride/fluoride (1.0 eq) and 1-methylazepan-4-amine (1.2 eq) in NMP. Add DIPEA (2.5 eq).

  • Heating: Heat the mixture to 100–120°C thermally or via microwave irradiation for 1–2 hours[5].

  • Self-Validation Check: Monitor the displacement of the halogen by LC-MS.

  • Workup: Cool to room temperature, dilute heavily with water, and extract with EtOAc. Wash the organic layer with water (5x). Causality: NMP is a high-boiling, highly polar solvent that easily carries over into the organic phase. Extensive water washing self-validates the removal of NMP, preventing downstream purification failures.

Quantitative Data Summary

The following table summarizes the optimized parameters for the functionalization of 1-methylazepan-4-amine across different reaction classes.

Reaction TypePrimary ReagentsEquivalents (Amine : Electrophile)Solvent & TempTypical YieldKey Validation Metric
Amide Coupling HATU, DIPEA1.0 : 1.1DMF, 25°C75–90%LC-MS: [M+H]+ of Amide
Reductive Amination NaBH(OAc)₃, AcOH1.0 : 1.0–1.2DCE, 25°C65–85%LC-MS: [M+H]+ of Alkyl Amine
SNAr DIPEA or K₂CO₃1.2 : 1.0NMP, 100–120°C50–80%LC-MS: Consumption of Ar-X

Biological Application Context: SHP2 Inhibition

Beyond its chemical utility, 1-methylazepan-4-amine is a privileged pharmacophore in modern oncology. For example, it is frequently coupled to pyrimidine scaffolds to generate allosteric inhibitors of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2)[5].

SHP2 acts as a critical node in the RTK/Ras/MAPK signaling cascade. In the tumor microenvironment, hyperactive SHP2 promotes aggressive cell proliferation. Incorporating the basic, 3D-constrained azepane ring enhances the inhibitor's binding affinity within the allosteric pocket of SHP2, locking the enzyme in its auto-inhibited state and shutting down downstream oncogenic signaling[5].

Pathway RTK Receptor Tyrosine Kinase SHP2 SHP2 Phosphatase (Active) RTK->SHP2 Activation MAPK Ras/MAPK Cascade SHP2->MAPK Signaling Tumor Tumor Cell Proliferation MAPK->Tumor Promotes Inhibitor Azepane-Derived Inhibitor Inhibitor->SHP2 Blockade

SHP2 signaling pathway modulation by azepane-derived allosteric inhibitors in oncology.

References

  • 1-Methylazepan-4-one | High-Purity Research Chemical - Benchchem. Benchchem.
  • 1-Methylazepan-4-amine | C7H16N2 | CID 52911273 - PubChem - NIH. National Institutes of Health.
  • New Generation Modified Azole Antifungals against Multidrug-Resistant - PMC - NIH. National Institutes of Health.
  • EP3555103B1 - Azepane inhibitors of menin-mll interaction - Google Patents. Google Patents.
  • PYRIMIDINE-FUSED CYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND APPLICATION THEREOF - European Patent Office - EP 3753941 A1 - EPO. European Patent Office.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of N-methylazepan-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and purity. We will delve into the underlying chemical principles to provide not just solutions, but a framework for rational optimization.

Synthesis Overview: The Reductive Amination Pathway

The most common and efficient route to N-methylazepan-4-amine is the reductive amination of a protected azepan-4-one precursor, typically N-Boc-hexahydro-1H-azepin-4-one.[1] This process involves two key transformations: the formation of an iminium ion intermediate and its subsequent reduction.

Synthetic_Pathway Start N-Boc-azepan-4-one Intermediate Iminium Ion Intermediate Start->Intermediate   Methylamine (CH₃NH₂)   Mild Acid (e.g., AcOH) Protected N-Boc-N-methylazepan-4-amine Intermediate->Protected   Selective Reducing Agent   (e.g., NaBH(OAc)₃) Final N-methylazepan-4-amine Protected->Final   Deprotection   (e.g., TFA or HCl)

Caption: General synthetic scheme for N-methylazepan-4-amine.

This one-pot reaction is favored for its efficiency but requires careful control of conditions to prevent side reactions and maximize yield.[2][3]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem Area 1: Low Conversion & Stalled Reactions

Question: My reaction has stalled. TLC and LC-MS analysis shows a significant amount of unreacted N-Boc-azepan-4-one starting material. What is happening and how can I fix it?

Answer: This issue almost always points to inefficient formation of the crucial iminium ion intermediate. The condensation of a ketone and an amine is a reversible, equilibrium-driven process.[4]

Potential Causes & Solutions:

  • Improper pH: The reaction requires a slightly acidic medium (pH ~5-6).[5]

    • The "Why": The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. However, if the pH is too low, the methylamine nucleophile will be protonated to form a non-nucleophilic ammonium salt, halting the reaction.[6]

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH). Avoid strong acids. If you are using methylamine hydrochloride, a stoichiometric amount of a non-nucleophilic base (like triethylamine) may be needed to liberate the free amine.

  • Presence of Water: The formation of the iminium ion liberates one molecule of water. According to Le Châtelier's principle, the presence of excess water in the reaction medium will push the equilibrium back towards the starting materials.

    • The "Why": Water can hydrolyze the iminium ion intermediate, preventing its accumulation and subsequent reduction.[7]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF)). Consider adding a dehydrating agent, like powdered 4Å molecular sieves, to the reaction mixture to sequester the water as it is formed.

  • Stoichiometry: An insufficient amount of methylamine can lead to incomplete conversion.

    • Solution: Use a slight excess of methylamine (e.g., 1.2-1.5 equivalents) to drive the equilibrium towards the product. Methylamine can be used as a solution in THF or as a salt (methylamine HCl) with an added base.

Troubleshooting_Low_Conversion Start Low Yield or Stalled Reaction? Check_SM High Starting Material (SM) by TLC/LC-MS? Start->Check_SM Check_Byproduct Alcohol Byproduct Observed? Start->Check_Byproduct Cause_pH Potential Cause: Improper pH Check_SM->Cause_pH Yes Cause_Water Potential Cause: Excess Water Check_SM->Cause_Water Yes Cause_Stoich Potential Cause: Insufficient Amine Check_SM->Cause_Stoich Yes Success Proceed to other issues (e.g., purification) Check_SM->Success No Solution_pH Solution: Add catalytic Acetic Acid (pH 5-6) Cause_pH->Solution_pH Solution_Water Solution: Use anhydrous solvent; Add 4Å molecular sieves Cause_Water->Solution_Water Solution_Stoich Solution: Use 1.2-1.5 eq. of Methylamine Cause_Stoich->Solution_Stoich

Caption: Troubleshooting workflow for low reaction conversion.

Problem Area 2: Formation of Azepan-4-ol Byproduct

Question: My main impurity is N-Boc-azepan-4-ol, resulting from the reduction of my starting ketone. How do I prevent this?

Answer: This is a classic selectivity problem in reductive amination. It indicates that your reducing agent is too reactive and is reducing the ketone faster than the iminium ion is formed and reduced.[8]

Potential Causes & Solutions:

  • Incorrect Choice of Reducing Agent: Strong, unselective hydrides like sodium borohydride (NaBH₄) can readily reduce both ketones and iminium ions. While it can work if the imine is pre-formed and has time to accumulate, it often leads to the alcohol byproduct in a one-pot procedure.[8]

    • The "Why": The rate of ketone reduction by NaBH₄ can be competitive with the rate of iminium ion formation. The iminium ion, being charged, is more electrophilic than the ketone, but a highly reactive hydride source may not discriminate effectively.[5]

    • Solution: Use a milder, more selective reducing agent that reacts preferentially with the protonated iminium ion. The two best choices are:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is less reactive than NaBH₄, non-toxic, and does not require strict pH control (the acetic acid byproduct helps catalyze iminium formation).[9]

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for iminium ions at a controlled pH of 6-7. However, it is highly toxic, and care must be taken to avoid acidification of the waste, which can produce hydrogen cyanide gas.[6][9]

  • Order of Addition: Adding the reducing agent too early can exacerbate the problem.

    • Solution: In your one-pot setup, add the ketone, amine, and any acid catalyst first. Allow them to stir at room temperature for a period (e.g., 30-60 minutes) to allow the iminium equilibrium to be established before adding the selective reducing agent.

Reducing AgentRelative ReactivityOptimal pHKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) High7-10Inexpensive, powerfulLow selectivity, reduces ketones
Sodium Cyanoborohydride (NaBH₃CN) Moderate6-7High selectivity for iminium ionsHighly Toxic
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild~5-7High selectivity, non-toxic byproducts, mildMore expensive
Catalytic Hydrogenation (H₂/Pd/C) N/AN/A"Green" reagent (H₂), high yieldRequires specialized pressure equipment

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use a Boc-protected azepan-4-one?

Yes, it is highly recommended. The Boc (tert-butoxycarbonyl) group serves two critical functions. First, it prevents the secondary amine of the azepane ring from undergoing undesired side reactions. Second, it improves the solubility of the starting material and intermediates in common organic solvents.[10] Direct methylation of unprotected azepan-4-amine would likely lead to a mixture of products and is difficult to control.[11]

Q2: How should I monitor the reaction's progress effectively?

Thin Layer Chromatography (TLC) is often sufficient. Use a solvent system like 10-20% Methanol in DCM or 30-50% Ethyl Acetate in Hexanes. Stain with potassium permanganate (KMnO₄), which will visualize the starting ketone, the intermediate Boc-protected amine, and the final product. For more precise monitoring, LC-MS is ideal as it can confirm the mass of the desired product and identify key byproducts.

Q3: What is the best method for work-up and purification?

After the reaction is complete (as determined by TLC/LC-MS), the work-up typically involves quenching any remaining hydride with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like DCM or Ethyl Acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

The crude product is often an oil. Purification is best achieved by silica gel column chromatography. Due to the basic nature of the amine product, peak tailing can be an issue. To mitigate this, you can either use a mobile phase containing a small amount of triethylamine (~1%) or use an amine-functionalized silica gel.[12]

Q4: I have successfully made N-Boc-N-methylazepan-4-amine. What are the standard conditions for Boc deprotection?

The Boc group is acid-labile.[10][13] The most common methods are:

  • Trifluoroacetic Acid (TFA): Dissolve the protected amine in DCM and add an excess of TFA (e.g., 20-30% v/v). Stir at room temperature for 1-2 hours. The solvent and excess TFA can then be removed in vacuo.

  • Hydrochloric Acid (HCl): Use a solution of HCl in an organic solvent, such as 4M HCl in 1,4-dioxane. This method is advantageous as it directly yields the hydrochloride salt of the final product, which is often a stable, crystalline solid that can be easily isolated by filtration.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Boc-N-methylazepan-4-amine

Materials:

  • N-Boc-hexahydro-1H-azepin-4-one (1.0 eq)

  • Methylamine solution (2.0 M in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-hexahydro-1H-azepin-4-one (e.g., 213 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • Add the methylamine solution (0.6 mL, 1.2 mmol) followed by glacial acetic acid (6 µL, 0.1 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The reaction may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC until the starting ketone spot has disappeared.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Boc-Deprotection to Yield N-methylazepan-4-amine Hydrochloride

Materials:

  • Crude N-Boc-N-methylazepan-4-amine (1.0 eq)

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the crude N-Boc-N-methylazepan-4-amine (from the previous step, assuming 1.0 mmol scale) in a minimal amount of methanol (~1 mL).

  • Add 4M HCl in 1,4-dioxane (5 mL, 20 mmol) at room temperature.

  • Stir the solution for 2-4 hours. Gas evolution (CO₂) should be observed. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether (~20 mL) to the residue and triturate to induce precipitation of the hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield N-methylazepan-4-amine hydrochloride as a white or off-white solid.

References

  • Myers, A. (n.d.). Myers Chem 115: Reductive Amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. Retrieved from [Link]

  • J-STAGE. (2000, December 4). An efficient method of synthesizing optically pure n-boc-4-bromo-n-methyl-1-tosyl-d. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-hexahydro-1H-azepin-4-one. Retrieved from [Link]

  • Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, July 30). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. Wordpress. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Frontiers. (2019, August 27). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • ResearchGate. (n.d.). [Improved synthesis process of diethyl N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]-L-glutamate]. Retrieved from [Link]

  • Google Patents. (n.d.). CN102391253A - Synthetic technology of azelastine hydrochloride.
  • Westin, J. (n.d.). Synthesis of Amines. Jack Westin Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Beilstein Journals. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Alec, C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Retrieved from [Link]

  • ResearchGate. (2018, February 9). Problem in synthesis of imine? Retrieved from [Link]

  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • PubChem. (n.d.). Synthesis of 2,4-pyrimidinediamines - Patent US-8299242-B2. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Google Patents. (2016, April 13). United States Patent. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting N-Methylazepan-4-amine Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. As researchers transition from in silico design to in vitro validation, cyclic diamines often present unique formulation challenges. This guide provides mechanistic insights and validated workflows for troubleshooting the aqueous solubility of N-methylazepan-4-amine (CAS 1340207-11-5).

Physicochemical Profiling

Before attempting to force a compound into solution, we must understand its thermodynamic and acid-base landscape. N-methylazepan-4-amine is a highly polar, basic diamine. Failure to account for its dual pKa values is the root cause of 90% of reported solubility failures.

Table 1: Physicochemical Profile & Formulation Implications

PropertyValueScientific Implication for Solubilization
Molecular Formula C₇H₁₆N₂Low molecular weight; highly polar but retains a lipophilic azepane core.
pKa₁ (Azepane Ring N) ~11.07[1]Extremely basic. Remains fully protonated at physiological pH (7.4).
pKa₂ (Exocyclic N) ~9.5Partially to fully protonated at physiological pH.
Physical State (Free Base) Oil / Low-melting solidHighly susceptible to atmospheric oxidation and CO₂ absorption[2].
Solvent Compatibility Water (pH < 9), DMSO, DMFSoluble in organic solvents[3], but aqueous solubility is strictly pH-dependent.

Troubleshooting FAQs: The "Why" Behind the Failure

Q1: I added the free base to distilled water, but it formed a cloudy emulsion and stopped dissolving. Why?

The Causality (The "Alkaline Trap"): Because the azepane ring nitrogen is exceptionally basic (pKa ~11.07)[1], adding the free base to unbuffered water causes the first fraction of molecules to strip protons from the water. This rapidly generates hydroxide ions (OH⁻) and drives the solution's pH above 10.5. At this highly alkaline pH, the remaining undissolved compound exists in its neutral, un-ionized state. Since the neutral free base is lipophilic, dissolution completely stalls. We refer to this as the "alkaline trap." The Fix: You must actively titrate the solution with acid during dissolution to keep the pH below 9.0 (See Protocol 1).

Q2: My older stock of N-methylazepan-4-amine has a white, insoluble crust around the cap, and solutions are turbid even at low pH. Is it degrading?

The Causality (Carbonate Formation): Yes. Like many cyclic secondary amines, azepane derivatives are highly reactive scavengers of atmospheric carbon dioxide[2]. Repeatedly opening the reagent bottle exposes the free base to air, causing it to capture CO₂ and form polymeric carbamate salts or carbonates. These degradation products are notoriously insoluble in both aqueous media and organic solvents like DMSO or DMF[3]. The Fix: Discard heavily crusted material. Always flush the vial with an inert gas (Argon or Nitrogen) before sealing, and store at 4°C.

Q3: The compound dissolves perfectly in water, but when I spike it into my biological assay buffer (PBS), it immediately precipitates. How do I fix this?

The Causality (Ionic Cross-linking): At physiological pH (7.4), N-methylazepan-4-amine exists as a dication (both nitrogen centers are protonated). Multivalent anions present in common buffers—such as phosphate (PO₄³⁻) or sulfate (SO₄²⁻)—act as ionic cross-linkers. They bridge multiple diamine molecules together, instantly forming a highly stable, insoluble supramolecular salt complex. The Fix: Avoid multivalent buffer systems. Switch your assay buffer to a monovalent system such as HEPES, Tris-HCl, or MOPS.

Diagnostic Workflow

G Start Solubility Issue Detected Form Which form are you using? Start->Form FreeBase Free Base Form->FreeBase Salt Salt Form (e.g., HCl) Form->Salt pHCheck Measure Solution pH FreeBase->pHCheck Crust White crust visible? (CO2 Adduct) FreeBase->Crust If pH < 10 BufferCheck Precipitates in Assay Buffer? Salt->BufferCheck HighpH pH > 10 (Alkaline Trap) pHCheck->HighpH Yes AddAcid Titrate with 0.1M HCl until pH ~7.4 HighpH->AddAcid NewBatch Discard & use fresh batch Store under Argon Crust->NewBatch Yes Phosphate Using PBS/Phosphate? BufferCheck->Phosphate Yes SwitchBuffer Switch to HEPES/Tris (Avoid multivalent anions) Phosphate->SwitchBuffer Yes

Decision matrix for resolving N-methylazepan-4-amine aqueous solubility issues.

Validated Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution (Self-Validating Method)

This protocol utilizes dynamic pH adjustment to bypass the alkaline trap, ensuring complete dissolution without chemically degrading the compound.

  • Weighing: Weigh exactly 12.82 mg of N-methylazepan-4-amine free base into a clean, dry 1.5 mL microcentrifuge tube.

  • Initial Wetting: Add 500 µL of molecular biology-grade water. Vortex vigorously for 10 seconds. (Note: The solution will appear as a cloudy emulsion due to the immediate pH spike).

  • Dynamic Titration: Add 1.0 M HCl dropwise in 10 µL increments. After each addition, vortex for 5 seconds and monitor the pH using a micro-pH probe or high-resolution pH indicator paper.

  • Validation Check (Critical): The system is self-validating. The compound is fully dissolved only when the liquid undergoes a phase transition from a turbid emulsion to a crystal-clear solution. This optical clearing typically occurs exactly as the pH drops below 9.0.

  • Volume Adjustment: Once the solution is completely clear, carefully adjust the pH to 7.4. Add molecular biology-grade water to bring the final volume to exactly 1.0 mL.

  • Sterilization & Storage: Pass the solution through a 0.22 µm PES syringe filter. Aliquot into single-use vials, blanket with Argon, and store at -20°C.

References

  • Azepane | C6H13N | CID 8119 - PubChem - NIH Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Azepane (Chemical Properties and Reactivity) Source: Wikipedia URL:[Link]

Sources

Technical Support Center: Ligand Optimization Portal for N-methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro assay optimization. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of basic diamines in screening cascades. N-methylazepan-4-amine (1-methylazepan-4-amine) is a highly versatile building block and pharmacophore, but its inherent physicochemical properties—specifically its dual basic centers—require precise handling to ensure robust, self-validating experimental data.

This portal bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting protocols for optimizing N-methylazepan-4-amine concentrations across biochemical and cell-based assays.

Section 1: Physicochemical Properties & Stock Preparation

Before troubleshooting an assay, you must understand the physical nature of your ligand. N-methylazepan-4-amine contains both a primary and a tertiary amine, dictating its behavior in aqueous environments.

Table 1: Physicochemical Parameters of N-methylazepan-4-amine

ParameterValueImplication for In Vitro Assays
Molecular Weight 128.22 g/mol [1]Excellent ligand efficiency; low risk of steric hindrance.
LogP (Computed) ~0.2[1]Highly hydrophilic; poor passive lipid bilayer partitioning.
pKa (Primary Amine) ~10.3Fully protonated at physiological pH (7.4).
pKa (Tertiary Amine) ~8.5Partially to fully protonated at physiological pH (7.4).
Charge State (pH 7.4) DicationicHigh risk of electrostatic non-specific binding (NSB) to plastics.

FAQ 1: Why does my compound precipitate or lose activity when transitioning from a DMSO stock to an aqueous assay buffer?

Causality: N-methylazepan-4-amine is a highly basic diamine. If supplied as a free base, it is highly soluble in anhydrous DMSO. However, upon dilution into a pH 7.4 aqueous buffer, it rapidly protonates. If the buffer lacks sufficient ionic strength or appropriate counterions, localized "pH shock" can cause the compound to form transient insoluble complexes or aggregate, leading to artificially low assay concentrations.

Protocol: Step-by-Step Stock Preparation & Quality Control

  • Anhydrous Dissolution: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM master stock. Perform this in a low-humidity environment, as the basic amine is highly hygroscopic.

  • Aliquoting: Divide the master stock into single-use amber glass vials (avoid standard polystyrene or polypropylene tubes, which bind basic amines) and store at -20°C.

  • Aqueous Transition (Pre-dilution): Never spike the 10 mM DMSO stock directly into the final assay well. Instead, create an intermediate dilution (e.g., 1 mM in 10% DMSO/90% assay buffer). Vortex immediately to ensure uniform protonation without localized precipitation.

  • Self-Validating QC: After 1 month of storage, validate the stock integrity by analyzing an aliquot via LC-MS to confirm the absence of oxidation or degradation products.

Section 2: Biochemical Assay Troubleshooting

FAQ 2: I am observing high background noise and false positives in my fluorescence polarization (FP) assay. How do I optimize the concentration?

Causality: Basic amines (pKa > 9) are notoriously "sticky." At pH 7.4, the positively charged N-methylazepan-4-amine interacts electrostatically with negatively charged surfaces (microplates) and assay components (e.g., fluorophores or SPA beads), causing severe non-specific binding (NSB)[2]. This depletes the free ligand concentration and artificially inflates the apparent binding affinity.

Protocol: Step-by-Step NSB Clearance Protocol

  • Plate Selection: Switch from standard polystyrene microplates to low-binding, PEG-coated, or non-binding surface (NBS) microplates to neutralize electrostatic surface interactions.

  • Buffer Optimization: Supplement the assay buffer with a zwitterionic or non-ionic detergent (e.g., 0.01% - 0.05% CHAPS or Triton X-100) to disrupt hydrophobic and electrostatic aggregation.

  • Carrier Protein Addition: Introduce 0.1% BSA (Bovine Serum Albumin) to the buffer. BSA acts as a thermodynamic sink, absorbing non-specific interactions and stabilizing the free ligand concentration.

  • Counter-Screening (Self-Validation): Run a parallel assay plate containing the exact concentration gradient of N-methylazepan-4-amine (e.g., 1 nM to 100 µM) without the target protein[2]. This explicitly measures the NSB baseline. Subtract this baseline from your primary assay data to calculate the true specific binding and accurate IC50[3].

Section 3: Cell-Based Assays & Permeability

FAQ 3: My compound shows nanomolar affinity in biochemical assays but no efficacy in cell-based assays, even at 100 µM. Is the compound failing to enter the cells?

Causality: This is the classic "Permeability Paradox" of basic amines. Because N-methylazepan-4-amine is dicationic at pH 7.4, the energetic penalty for desolvating the charged molecule and passing it through the lipophilic core of the cell membrane is immense. Consequently, passive lipid bilayer permeability is severely restricted.

PermeabilityWorkflow Start No Efficacy in Cell Assay (Biochemical IC50 < 1 µM) CheckIonization Assess Ionization State (pKa ~10.3 at pH 7.4) Start->CheckIonization PAMPA Run PAMPA Assay (Passive Permeability Test) CheckIonization->PAMPA LowPerm Low Permeability (Papp < 1x10^-6 cm/s) PAMPA->LowPerm Poor Diffusion HighPerm High Permeability (Papp > 10x10^-6 cm/s) PAMPA->HighPerm Good Diffusion Prodrug Medicinal Chemistry: Mask Amine / Prodrug LowPerm->Prodrug Transporter Evaluate Active Efflux (MDCK-MDR1 Assay) HighPerm->Transporter Target Verify Intracellular Target Engagement Transporter->Target No Efflux

Workflow for diagnosing N-methylazepan-4-amine cell permeability issues.

Protocol: Step-by-Step PAMPA (Parallel Artificial Membrane Permeability Assay) To validate whether the lack of efficacy is due to poor passive diffusion, execute a PAMPA[4]. This self-validating system isolates passive permeability from active transport.

  • Donor Preparation: Dilute N-methylazepan-4-amine to a final concentration of 25 µM in pH 7.4 PBS containing 5% DMSO[4].

  • Acceptor Preparation: Fill the acceptor plate wells with standard pH 7.4 PBS[4].

  • Membrane Coating: Carefully coat the PVDF filter membrane of the donor plate with a 1% solution of a polar membrane lipid (e.g., phosphatidylcholine in dodecane)[4].

  • Incubation: Assemble the donor and acceptor plates into a sandwich. Incubate the assembly for 16-18 hours at room temperature in a humidified chamber to prevent evaporation[4].

  • Quantification & Validation: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Include Verapamil as a high-permeability positive control and Theophylline as a low-permeability negative control to validate the assay's dynamic range[4]. Calculate the apparent permeability ( Papp​ ). If Papp​<1×10−6 cm/s, the compound requires medicinal chemistry optimization (e.g., prodrug formulation or amine masking) to achieve cellular efficacy.

References
  • Title: 1-Methylazepan-4-amine | C7H16N2 | CID 52911273 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Immunoassay Methods - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Data Standardization for Results Management - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating N-methylazepan-4-amine Purity via LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-methylazepan-4-amine is a key cyclic amine building block in modern medicinal chemistry, notably as a precursor or intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Given its role, its purity is not merely a quality metric but a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). The presence of even trace amounts of impurities—such as unreacted starting materials, oxidation products, or isomers—can have significant downstream consequences.[4][]

This guide provides an in-depth, experience-driven protocol for the validation of N-methylazepan-4-amine purity using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind the chosen methodology, present a comprehensive validation protocol grounded in regulatory standards, and objectively compare its performance against a more traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

The Analytical Challenge: Retaining and Resolving Small, Polar Amines

The physicochemical properties of N-methylazepan-4-amine (Molecular Formula: C7H16N2, Molecular Weight: 128.22 g/mol ) present a significant chromatographic challenge.[6] As a small, highly polar, and basic compound, it exhibits minimal to no retention on conventional reversed-phase (RP) columns like C18.[7][8] In RP chromatography, such molecules elute at or near the solvent front, resulting in poor resolution from the injection void and other early-eluting impurities, and suffering from significant ion suppression in the mass spectrometer.[8]

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice.[9][10][11] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high percentage of organic solvent.[9][12] This creates a water-rich layer on the surface of the stationary phase, allowing for the partitioning of polar analytes like N-methylazepan-4-amine, thereby achieving excellent retention and separation.[7][12]

The Gold Standard: Why LC-MS/MS is the Definitive Tool

While chromatographic retention is essential, unequivocal identification and quantification demand a highly specific detector. This is where tandem mass spectrometry (MS/MS) excels. By employing Multiple Reaction Monitoring (MRM), we can select the protonated molecular ion ([M+H]+) of our target analyte, fragment it, and monitor for a specific, characteristic product ion. This two-stage filtering process provides an exceptionally high degree of specificity and sensitivity, virtually eliminating false positives from co-eluting matrix components or impurities that a UV detector might miss.

Part 1: A Validated LC-MS/MS Protocol for Purity Assessment

This protocol is designed to be fully compliant with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines on analytical procedure validation.[13][14][15][16][17][18][19][20]

Experimental Workflow Diagram

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Reporting prep_standards Prepare Standards & System Suitability Solution sst_check System Suitability Test (SST) prep_standards->sst_check prep_sample Prepare Sample Lot (e.g., 1 mg/mL in Diluent) prep_sample->sst_check lcms_run LC-MS/MS Analysis (MRM Mode) sst_check->lcms_run If SST Passes integration Peak Integration & Quantification lcms_run->integration validation Validate per ICH Q2(R1) (Specificity, Linearity, LoQ, etc.) integration->validation report Generate Purity Report (% Area, Impurity Profile) validation->report

Caption: LC-MS/MS Purity Validation Workflow.

Materials and Instrumentation
  • Analyte: N-methylazepan-4-amine reference standard (>99.5% purity), and test lot.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Reagents: LC-MS grade Ammonium Acetate.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Optimized Chromatographic and MS Conditions

The selection of a volatile buffer like ammonium acetate is critical; non-volatile salts such as phosphates, commonly used in UV-based methods, are incompatible with mass spectrometry as they will contaminate the ion source.

ParameterConditionRationale
LC Column HILIC, Amide Phase (e.g., 100 x 2.1 mm, 1.7 µm)Provides optimal retention and peak shape for the polar amine analyte.[11]
Mobile Phase A 10 mM Ammonium Acetate in WaterVolatile buffer compatible with MS and provides necessary ionic strength.
Mobile Phase B 10 mM Ammonium Acetate in 95:5 ACN:WaterHigh organic content for HILIC retention.
Gradient 95% B -> 60% B over 5 minElutes the analyte with good separation from potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLMinimizes peak distortion.
Ionization Mode ESI, PositiveAmines readily form positive ions ([M+H]+).
MRM Transition Quantifier: 129.1 -> 112.1, Qualifier: 129.1 -> 70.1Specific precursor-product ion pairs for confident identification and quantification.
Source Temp. 550 °COptimal desolvation of the mobile phase.
Step-by-Step Validation Protocol (ICH Q2(R1) Framework)

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[19]

  • Specificity/Selectivity:

    • Protocol: Inject a blank (diluent), the reference standard, the sample, and a sample spiked with known potential impurities (e.g., starting materials).

    • Acceptance Criteria: The blank must show no interfering peaks at the retention time of N-methylazepan-4-amine. The peak for the analyte in the sample must be spectrally pure (consistent qualifier/quantifier ion ratio) and free from co-elution with spiked impurities.

    • Causality: This proves the method can unequivocally assess the analyte in the presence of components that are expected to be present.

  • Linearity:

    • Protocol: Prepare a series of at least five concentrations of the reference standard, spanning from the Limit of Quantitation (LoQ) to 150% of the target concentration (e.g., 0.1 µg/mL to 15 µg/mL).

    • Acceptance Criteria: The calibration curve (peak area vs. concentration) should have a coefficient of determination (r²) ≥ 0.995.

    • Causality: Establishes a direct proportional relationship between concentration and instrument response, which is fundamental for accurate quantification.

  • Limit of Detection (LoD) and Limit of Quantitation (LoQ):

    • Protocol: Determine based on the signal-to-noise ratio (S/N). LoD is typically where S/N ≈ 3, and LoQ is where S/N ≈ 10.

    • Acceptance Criteria: The LoQ must be sufficiently low to quantify any potential impurities at their specified reporting threshold (e.g., 0.05%).

    • Causality: Defines the lower limits of the method's performance, ensuring it is sensitive enough for its purpose.

  • Accuracy (as Recovery):

    • Protocol: Spike a known amount of N-methylazepan-4-amine reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

    • Causality: Demonstrates the closeness of the method's results to the true value, ensuring there is no systematic bias.

  • Precision (Repeatability & Intermediate Precision):

    • Protocol:

      • Repeatability: Analyze six replicate preparations of the same sample lot on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.

    • Causality: This assesses the method's consistency and reliability under both identical and variable (but typical) operating conditions.

Part 2: Comparative Analysis - LC-MS/MS vs. HPLC-UV

For a balanced perspective, we compare our validated LC-MS/MS method with a hypothetical, yet plausible, HPLC-UV method developed for the same purpose. An HPLC-UV method would likely require an ion-pairing reagent to achieve retention on a C18 column, as N-methylazepan-4-amine lacks a strong chromophore for sensitive UV detection.

Quantitative Performance Comparison
Performance MetricLC-MS/MS (HILIC)HPLC-UV (Ion-Pair RP)Advantage
Specificity Exceptional: Based on retention time and two specific mass transitions. Unaffected by non-isobaric impurities.Moderate: Based on retention time and UV absorbance. Susceptible to co-eluting impurities with similar UV spectra.LC-MS/MS
Limit of Quantitation (LoQ) ~0.1 ng/mL~50 ng/mLLC-MS/MS
Linearity (r²) > 0.998> 0.995Comparable
Accuracy (% Recovery) 99.5 - 101.0%98.0 - 102.0%Comparable
Throughput (Run Time) ~7 minutes~15 minutes (longer equilibration needed for ion-pair)LC-MS/MS
Robustness HighModerate (Ion-pair methods can be sensitive to mobile phase pH and reagent concentration).LC-MS/MS
Instrumentation Cost HighLowHPLC-UV
Qualitative Discussion

The primary advantage of LC-MS/MS is its unparalleled specificity and sensitivity . It provides a "self-validating" system where the detection of the correct precursor ion, the correct product ions, and their correct ratio at a specific retention time provides an extremely high level of confidence in the analyte's identity. This is crucial for impurity profiling, where one must be certain that a small peak is indeed an impurity and not a baseline artifact.

HPLC-UV , while more accessible and less expensive, operates on a less specific detection principle. An unknown impurity that co-elutes with the main peak would be indistinguishable and incorrectly included in the main peak area, leading to an overestimation of purity. Furthermore, its significantly higher LoQ makes it unsuitable for detecting and quantifying trace-level impurities that may be of toxicological concern.

Method Validation Logic Diagram

Caption: Decision logic for the analytical method validation process.

Conclusion

For the critical task of validating the purity of N-methylazepan-4-amine, LC-MS/MS coupled with HILIC is unequivocally the superior analytical technique. Its high specificity, sensitivity, and robustness provide a level of confidence that traditional HPLC-UV methods cannot match. While the initial capital investment is higher, the quality and reliability of the data generated are essential for ensuring the integrity of the drug development process. This validated method provides a trustworthy system for lot release, stability testing, and impurity characterization, ultimately safeguarding the quality of the final pharmaceutical product.

References

  • Title: Hydrophilic interaction liquid chromatography (HILIC)
  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL: [Link]

  • Title: HILIC – The Rising Star of Polar Chromatography Source: Element Lab Solutions URL: [Link]

  • Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column Source: LCGC International URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: FDA URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]

  • Title: Why HILIC is what your polar compounds need for purification Source: Buchi.com URL: [Link]

  • Title: Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies Source: Waters Corporation URL: [Link]

  • Title: Amine Impurities and Related Compound Source: Veeprho URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer Source: PMC URL: [Link]

  • Title: Contamination in Amine Systems Source: Refining Community URL: [Link]

  • Title: Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent URL: [Link]

  • Title: Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL: [Link]

  • Title: Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome Source: Journal of Proteome Research - ACS Publications URL: [Link]

  • Title: Chapter 1: Historical Background of the Synthetic Methods and Properties of Amines Source: Books URL
  • Title: 1-Methylazepan-4-amine Source: PubChem - NIH URL: [Link]

  • Title: Purification of amine reaction mixtures Source: Google Patents URL
  • Title: LC-MS metabolomics of polar compounds Source: PubMed URL: [Link]

  • Title: Chemical Properties of Amines Source: CK-12 Foundation URL: [Link]

  • Title: N'-(1-Methylazepan-4-yl)benzohydrazine-d5 Source: Pharmaffiliates URL: [Link]

Sources

Structural comparison of N-methylazepan-4-amine and piperazine analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and functional analysis for drug development professionals evaluating saturated nitrogen heterocycles.

Executive Summary

The shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining trend in modern medicinal chemistry. Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, serving as a critical solubility-enhancing element and structural scaffold in blockbuster drugs like imatinib and palbociclib[1][2]. However, the heavy reliance on piperazine has resulted in a highly crowded intellectual property (IP) landscape and, occasionally, suboptimal target selectivity due to its rigid, predictable vectors[3].

To overcome these limitations, azepane derivatives —specifically functionalized analogs like N-methylazepan-4-amine —have emerged as compelling bioisosteres[4]. By expanding the ring size and shifting one nitrogen atom to an exocyclic position, medicinal chemists can alter the conformational ensemble, fine-tune basicity, and project pharmacophores into novel 3D space. This guide provides an objective structural comparison between piperazine analogs and N-methylazepan-4-amine, detailing their physicochemical trade-offs and the experimental methodologies required to validate their performance.

Structural and Conformational Logic

The fundamental difference between these two scaffolds lies in their ring size and the topological placement of their basic nitrogen atoms.

  • Piperazine Analogs: Piperazine is a 6-membered ring containing two endocyclic nitrogen atoms in a 1,4-relationship. It overwhelmingly adopts a highly stable chair conformation . Because the ring is rigid, substituents attached to the nitrogen atoms are projected in highly predictable equatorial or axial vectors. This rigidity is excellent for locking a molecule into an active conformation but limits adaptability if the target binding pocket is complex or dynamic.

  • N-methylazepan-4-amine: This scaffold features a 7-membered azepane ring with an exocyclic methylamine group at the 4-position. The 7-membered ring possesses significantly higher conformational flexibility, populating a dynamic equilibrium of twist-chair and boat conformations [5]. Furthermore, moving one of the basic centers from an endocyclic position to an exocyclic position fundamentally alters the exit vectors. This structural novelty allows azepane derivatives to access unique binding pockets, making them particularly valuable in the design of neuropharmacological agents targeting monoamine transporters and sigma receptors[1][4][6].

BioisostericLogic P Piperazine Scaffold (Rigid Chair, High Stability) A N-methylazepan-4-amine (Flexible, Increased Lipophilicity) P->A Ring Expansion & Exocyclic Amine L Increased LogP (Enhanced BBB Penetration) A->L M Altered pKa Profile (Distinct Ionization at pH 7.4) A->M V Novel 3D Vectors (Escape Flat IP Space) A->V

Logical transition from piperazine to azepane bioisosteres.

Physicochemical Properties: Basicity and Lipophilicity

The topological differences between the two scaffolds dictate their ionization states at physiological pH (7.4) and their lipophilicity (LogP), which in turn govern oral bioavailability and blood-brain barrier (BBB) penetration.

Basicity (pKa): In piperazine, the two nitrogen atoms are separated by two carbon atoms on both sides of the ring. The protonation of the first nitrogen exerts a strong electron-withdrawing inductive effect on the second, resulting in a wide gap between the two pKa values (typically pKa1​≈9.8 and pKa2​≈5.6 ). Consequently, at pH 7.4, piperazine is predominantly monoprotonated. In N-methylazepan-4-amine, the nitrogens are separated by three carbon atoms, and the exocyclic nature of the primary/secondary amine reduces the rigid electrostatic repulsion seen in piperazine. This typically results in two highly basic centers ( pKa≈9.0−10.0 ), meaning the molecule may exist as a di-cation at physiological pH, drastically altering its solvation energy and receptor binding kinetics[7][8].

Lipophilicity: Seven-membered ring heterocycles are generally more lipophilic than their six-membered counterparts due to the additional methylene ( CH2​ ) group[9]. The increased lipophilicity of N-methylazepan-4-amine can be advantageous for central nervous system (CNS) targets requiring BBB penetration, but it must be carefully balanced to avoid non-specific binding or hERG toxicity.

Table 1: Comparative Physicochemical Profile
PropertyPiperazineN-methylazepan-4-amine
Ring Size 6-membered7-membered
Nitrogen Topology 1,4-endocyclic1-endocyclic, 4-exocyclic
Conformational Space Rigid ChairFlexible (Twist-chair / Boat)
Typical pKa Gap Wide (~9.8 and ~5.6)Narrow (Both centers > 8.5)
Lipophilicity (LogP) Low (Highly hydrophilic)Moderate to High (Lipophilic)
IP Landscape Highly crowdedNovel / Emerging[3][4]

Metabolic Stability Trade-offs

While N-methylazepan-4-amine offers IP novelty and unique vectors, its primary liability compared to piperazine is metabolic stability .

Piperazine is notoriously robust against Cytochrome P450 (CYP) mediated oxidation. Its lack of contiguous, unhindered sp3 carbons makes ring hydroxylation energetically unfavorable. Conversely, azepanes contain an abundance of oxidizable sp3 C-H bonds. The increased ring size and flexibility allow these methylene groups to easily access the catalytic heme iron of CYP enzymes. Ward et al. demonstrated that reducing ring size (e.g., from a 7-membered diazepane to a 6-membered piperazine) is a highly effective strategy for mitigating rapid intrinsic clearance ( CLint​ )[9].

When utilizing N-methylazepan-4-amine, researchers must proactively screen for metabolic soft spots—typically α-oxidation adjacent to the nitrogens or ring hydroxylation—and consider introducing steric bulk or fluorine atoms to block these pathways[9].

Experimental Methodology: Validating In Vitro Metabolic Stability

To objectively compare the metabolic robustness of N-methylazepan-4-amine analogs against piperazine benchmarks, a self-validating Human Liver Microsome (HLM) stability assay is required. The following protocol ensures that observed degradation is strictly CYP-mediated.

Step-by-Step HLM Protocol:

  • Substrate Preparation: Dilute the test compound (N-methylazepan-4-amine analog or piperazine control) to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using 1 µM ensures the substrate concentration remains well below the Michaelis constant ( Km​ ) for most CYPs, satisfying first-order kinetic assumptions required for accurate half-life calculation.

  • Microsome Pre-incubation: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation establishes thermal equilibrium, ensuring the enzymatic reaction proceeds at a constant physiological rate upon initiation.

  • Reaction Initiation: Initiate the assay by adding NADPH to a final concentration of 1 mM. Crucial Step: Run a parallel negative control where buffer is added instead of NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. The minus-NADPH control validates whether compound disappearance is truly CYP-mediated or an artifact of chemical instability/non-CYP enzymes.

  • Time-Course Sampling: Withdraw 50 µL aliquots at precise time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., labetalol).

    • Causality: Cold organic solvent instantaneously precipitates the microsomal proteins, halting the enzymatic reaction and capturing the exact time-point. The internal standard normalizes any LC-MS/MS injection volume variability.

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to plot the natural log of remaining parent compound versus time, deriving t1/2​ and CLint​ .

StabilityWorkflow A 1. Compound Preparation (1 µM in PBS, pH 7.4) B 2. Addition of Liver Microsomes (0.5 mg/mL protein) A->B C 3. NADPH Initiation (37°C Incubation) B->C D 4. Aliquoting at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quenching with Cold Acetonitrile (Internal Standard Added) D->E F 6. LC-MS/MS Quantification (Parent Disappearance) E->F

In vitro metabolic stability workflow using liver microsomes.

Conclusion

The decision to replace a piperazine scaffold with N-methylazepan-4-amine represents a strategic trade-off. Piperazine remains the gold standard for metabolic stability and aqueous solubility, making it ideal for targets where rigid, linear vectors are sufficient[2][9]. However, as the IP space around piperazine becomes exhausted, N-methylazepan-4-amine offers a highly valuable alternative. By providing a larger, more flexible ring and an exocyclic amine, it unlocks novel 3D binding conformations and enhanced lipophilicity, proving especially potent in the development of CNS therapeutics[4][6]. Success with azepane bioisosteres relies heavily on rigorous in vitro metabolic screening to identify and protect structural soft spots.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methylazepan-4-amine
Reactant of Route 2
N-methylazepan-4-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.